(S)-(1-Methylpiperidin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1-methylpiperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJMMLIEYAFOZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357383 | |
| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136030-04-1 | |
| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of a Chiral Amino Alcohol
An In-Depth Technical Guide to (S)-(1-Methylpiperidin-2-yl)methanol
This compound, a chiral amino alcohol, represents a class of organic compounds pivotal to modern chemical synthesis and pharmaceutical development.[1] Its structure, which incorporates a stereogenic center, a hydroxyl group, and a tertiary amine within a piperidine ring, makes it a highly valuable and versatile building block.[1][2] The precise three-dimensional arrangement of these functional groups allows it to serve as an effective chiral ligand in asymmetric catalysis, guiding reactions to produce a specific enantiomer of a desired product.[1] This stereochemical control is of paramount importance in the synthesis of pharmaceuticals, where different enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and applications of this compound for professionals in research and drug development.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are dictated by its molecular structure, from which its physical and chemical behaviors emerge.
Caption: 2D structure of this compound with chiral center indicated.
The molecule's key features are the (S)-configured stereocenter at the C2 position of the piperidine ring, the nucleophilic hydroxyl group, and the basic tertiary amine. These elements govern its reactivity, solubility, and interaction with other molecules.
| Property | Value | Source(s) |
| CAS Number | 136030-04-1 | [3][4][5] |
| Molecular Formula | C₇H₁₅NO | [3][4][5] |
| Molecular Weight | 129.20 g/mol | [4][5][6] |
| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg | [3][4][5][7] |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP | 0.40090 | [5] |
| Physical Form | Liquid | [7] |
| Purity | Typically ≥98% | [4][7] |
Spectroscopic Profile: A Structural Verification System
The elucidation and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.[8][9] Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity confirmation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl group on the nitrogen will appear as a singlet. The protons on the piperidine ring will present as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The methylene protons of the hydroxymethyl group will also be diastereotopic and appear as distinct signals, coupled to the proton at the chiral center (C2). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to each carbon atom in the unique electronic environment. The chemical shifts will be characteristic for the N-methyl group, the five carbons of the piperidine ring, and the hydroxymethyl carbon.[10]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.[9][11]
-
A broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.
-
Strong C-H stretching vibrations will be observed in the 3000-2800 cm⁻¹ region.
-
A C-O stretching band will appear in the 1100-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]
-
The molecular ion peak (M⁺) would be observed at m/z = 129.
-
Common fragmentation patterns would include the loss of a hydroxymethyl radical (•CH₂OH), leading to a fragment at m/z = 98, and other cleavages of the piperidine ring.
Synthesis and Chiral Integrity
The enantioselective synthesis of piperidine derivatives is a significant area of research in organic chemistry.[12][13] A plausible and efficient route to synthesize this compound involves the N-methylation of a commercially available chiral precursor, (S)-Piperidin-2-ylmethanol. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, as it is mild and typically proceeds without racemization of the adjacent chiral center.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis via N-methylation.
Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction
Causality: This protocol is chosen for its high yield, use of inexpensive reagents, and conditions that are unlikely to cause racemization. Formic acid and formaldehyde generate an in-situ iminium ion, which is subsequently reduced by another equivalent of formic acid (acting as a hydride donor). This avoids harsh bases or alkylating agents that could compromise the chiral center.
-
Charging the Reactor: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-Piperidin-2-ylmethanol (1.0 eq).[14]
-
Reagent Addition: Add an aqueous solution of formaldehyde (37%, ~2.5 eq) followed by formic acid (98%, ~2.5 eq). The addition of formic acid should be done cautiously as the initial reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of a saturated sodium hydroxide solution. This step neutralizes the excess formic acid and deprotonates the product.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the pure this compound.[3]
Applications in Research and Development
The unique stereochemical and functional group arrangement of this compound makes it a valuable tool in several advanced chemical applications.
Asymmetric Catalysis
Chiral amino alcohols are well-established as highly effective ligands in a variety of metal-catalyzed asymmetric reactions.[1] The nitrogen and oxygen atoms of this compound can chelate to a metal center (e.g., Zinc, Ruthenium, Rhodium), creating a rigid and well-defined chiral environment.
Caption: Role of a chiral amino alcohol ligand in asymmetric catalysis.
This chiral complex can then effectively differentiate between the enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. An example is the enantioselective addition of diethylzinc to aldehydes to form chiral secondary alcohols, which are crucial intermediates in pharmaceutical synthesis.[2]
Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[15] this compound serves as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[16][17] Its incorporation can influence the molecule's conformation, binding affinity to biological targets, and pharmacokinetic properties (ADME).[15] Research has shown its utility in creating compounds for dermatological conditions and as intermediates for potential anti-obesity agents.[16]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and eye irritation.[7] It may also cause respiratory irritation.[6][7] The racemic mixture or related compounds can be corrosive.[14][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18][19] Work should be conducted in a well-ventilated fume hood.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][20]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for stereoselective synthesis and a valuable component in the drug discovery pipeline. Its well-defined chiral structure, combined with the strategic placement of reactive functional groups, provides chemists with a reliable building block for constructing complex molecular architectures with high stereochemical fidelity. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the laboratory and beyond.
References
- 1. This compound | 136030-04-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 136030-04-1 [chemicalbook.com]
- 4. CAS 136030-04-1 | this compound - Synblock [synblock.com]
- 5. This compound | CAS#:136030-04-1 | Chemsrc [chemsrc.com]
- 6. 1-Methyl-2-piperidinemethanol | C7H15NO | CID 89394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 136030-04-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. lehigh.edu [lehigh.edu]
- 10. This compound(136030-04-1) 1H NMR [m.chemicalbook.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ((2S)-piperidin-2-yl)methanol | C6H13NO | CID 6950194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. This compound, CasNo.136030-04-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. 136030-04-1|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to (S)-(1-Methylpiperidin-2-yl)methanol (CAS: 136030-04-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(1-Methylpiperidin-2-yl)methanol, a chiral amino alcohol, is a versatile building block in modern organic synthesis. Its rigid piperidine scaffold and stereogenic center make it a valuable component in the development of complex molecules, particularly in the field of asymmetric catalysis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its applications in asymmetric synthesis. While specific pharmacological data for this compound is not extensively documented, its structural motif is present in numerous biologically active molecules, highlighting its potential in drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to yellow or brown liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 136030-04-1 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg | |
| IUPAC Name | [(2S)-1-methyl-2-piperidinyl]methanol | |
| Physical Form | Liquid | |
| Storage | Store at room temperature in a dry, sealed place. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Commercially available spectral data includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Data not explicitly found in search results, but is available from chemical suppliers. | Data not explicitly found in search results, but is available from chemical suppliers. |
Infrared (IR) Spectroscopy
| Assignment | **Wavenumber (cm⁻¹) ** |
| O-H stretch | ~3400 (broad) |
| C-H stretch (alkane) | ~2850-2950 |
| C-O stretch | ~1050 |
| C-N stretch | ~1000-1250 |
Characteristic peak ranges for the functional groups present.
Mass Spectrometry
| m/z | Assignment |
| 129 | [M]⁺ |
| 98 | [M - CH₂OH]⁺ |
Predicted fragmentation pattern based on the molecular structure.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-methylation of its precursor, (S)-piperidin-2-ylmethanol (also known as (S)-pipecolinol). Two primary methods for this transformation are direct alkylation and reductive amination.
Synthesis via N-Methylation of (S)-Piperidin-2-ylmethanol
Experimental Protocol: N-Methylation via Reductive Amination
This protocol is a representative example adapted from general procedures for the N-methylation of secondary amines.
Materials:
-
(S)-Piperidin-2-ylmethanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (S)-piperidin-2-ylmethanol in a suitable flask, add an excess of aqueous formaldehyde solution.
-
To this mixture, add an excess of formic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS. The reaction is complete when the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Applications in Asymmetric Synthesis
This compound and its structural analogs are valuable chiral ligands in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes and imines. The chiral center in proximity to the coordinating nitrogen and oxygen atoms can effectively induce stereoselectivity in the formation of new carbon-carbon bonds.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol is a representative example for screening the efficacy of this compound as a chiral ligand.
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL). To this solution, add diethylzinc (e.g., 0.1 mL, 0.1 mmol, 10 mol%) dropwise at room temperature. Stir the mixture for 30 minutes at room temperature to allow for the in-situ formation of the zinc-ligand complex.
-
Reaction Execution: Cool the flask containing the catalyst solution to 0 °C in an ice bath. Add freshly distilled benzaldehyde (1.0 mmol) to the flask. Slowly add diethylzinc (1.1 mL, 1.1 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 24 hours.
-
Work-up and Purification: After 24 hours, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenyl-1-propanol. Determine the yield of the purified product and the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Relevance in Drug Development
While specific pharmacological studies on this compound are limited in the public domain, the piperidine scaffold is a well-established privileged structure in medicinal chemistry. Piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, effects on the central nervous system, and as anticancer and antimicrobial agents. The introduction of a methyl group on the piperidine nitrogen can significantly influence a compound's pharmacological profile, affecting its potency, selectivity, and metabolic stability.
The primary role of this compound in drug development is as a chiral building block. Its stereochemically defined structure allows for the synthesis of enantiomerically pure drug candidates, which is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Safety Information
This compound is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.
It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable chiral intermediate with significant potential in asymmetric synthesis. This guide has provided a detailed overview of its properties, synthesis, and applications. For researchers and drug development professionals, this compound serves as a key building block for the construction of complex, stereochemically defined molecules with potential therapeutic applications. Further research into the direct biological activities of this compound and its derivatives may unveil new opportunities in medicinal chemistry.
References
A Technical Guide to (S)-(1-Methylpiperidin-2-yl)methanol: Properties, Synthesis, and Applications in Modern Chemistry
Abstract
(S)-(1-Methylpiperidin-2-yl)methanol is a chiral amino alcohol that serves as a pivotal building block in synthetic organic chemistry and medicinal research. Its distinct stereochemistry, combined with the versatile piperidine scaffold, makes it a valuable precursor for developing complex molecular architectures, particularly in the realm of pharmaceuticals targeting the central nervous system. This guide provides an in-depth analysis of its core molecular and physical properties, outlines a representative synthetic and characterization workflow, discusses its key applications, and summarizes essential safety and handling protocols.
Core Molecular and Physical Properties
This compound is a substituted piperidine derivative characterized by a methyl group on the nitrogen atom and a hydroxymethyl group at the chiral second position. Its fundamental properties are critical for its application in chemical synthesis and are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1][2][3][4][5] |
| Molecular Weight | 129.20 g/mol | [1][2][3] |
| CAS Number | 136030-04-1 | [1][2][3][6] |
| IUPAC Name | [(2S)-1-methylpiperidin-2-yl]methanol | |
| Common Synonyms | (S)-(-)-2-Hydroxymethyl-1-methylpiperidine | [3] |
| Appearance | Clear colorless to yellow or brown liquid | [4] |
| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg | [1][3] |
| Storage Conditions | Store at room temperature in a dry, sealed container | [1][2] |
Chemical Structure and Stereochemical Significance
The utility of this compound is fundamentally linked to its structure: a six-membered saturated heterocycle containing a nitrogen atom (the piperidine ring) and a defined stereocenter at the C2 position.
Caption: 2D structure of this compound.
The "(S)" designation indicates a specific three-dimensional arrangement of the hydroxymethyl group, which is crucial for stereoselective interactions with biological targets like enzymes and receptors. In drug development, enantiomeric purity is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[7] The piperidine scaffold itself is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[8]
Synthesis and Spectroscopic Characterization
The synthesis of enantiomerically pure this compound is a key process for its application. While multiple routes exist, a common strategy involves the modification of a chiral starting material, such as (S)-pipecolic acid.
Representative Synthetic Workflow
This protocol describes a plausible, two-step conversion from (S)-pipecolic acid. The choice of reagents is critical for maintaining stereochemical integrity and achieving high yield.
Caption: Synthetic workflow from (S)-Pipecolic Acid.
Experimental Protocol:
-
Reduction of (S)-Pipecolic Acid:
-
Rationale: The carboxylic acid group must be reduced to a primary alcohol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). To prevent side reactions with the amine, the starting acid is often first converted to its methyl or ethyl ester.
-
Step 1 (Esterification): Dissolve (S)-pipecolic acid in methanol and add thionyl chloride dropwise at 0°C. Reflux the mixture for 4 hours to form the methyl ester. Remove the solvent under reduced pressure.
-
Step 2 (Reduction): Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Add a solution of the methyl ester in THF dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Step 3 (Workup): Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup). Filter the resulting aluminum salts and concentrate the filtrate to yield crude (S)-piperidin-2-yl)methanol.
-
-
N-Methylation (Eschweiler-Clarke Reaction):
-
Rationale: This classic reaction provides an efficient and high-yield method for methylating the secondary amine without affecting the alcohol and while preserving the chiral center. It uses formic acid and formaldehyde as the source of the methyl group.
-
Step 1: To the crude (S)-piperidin-2-yl)methanol, add formic acid and aqueous formaldehyde.
-
Step 2: Heat the mixture to reflux for 8-12 hours. CO₂ evolution will be observed.
-
Step 3: Cool the reaction mixture and make it basic by adding a saturated solution of sodium carbonate.
-
Step 4: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product. Further purification can be achieved by distillation or column chromatography.
-
Structural Verification Protocol
Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system.
-
¹H NMR Spectroscopy: Used to confirm the proton environment. Key expected signals include a singlet for the N-methyl group, multiplets for the piperidine ring protons, and signals corresponding to the CH₂OH group.
-
¹³C NMR Spectroscopy: Used to verify the number and type of carbon atoms. Distinct signals for the N-methyl, the piperidine ring carbons, and the hydroxymethyl carbon should be present.
-
Mass Spectrometry (MS): Used to confirm the molecular weight. An ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 130.2.
-
Chiral HPLC: Used to determine the enantiomeric purity (enantiomeric excess, e.e.). The sample is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.
Several chemical suppliers offer access to reference spectra (NMR, HPLC, LC-MS) for this compound, which can be used for comparison.[1][9]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable intermediate in several high-value chemical research domains.[7]
Caption: Relationship between structural features and applications.
-
Chiral Building Block: Its primary application is as a chiral synthon. It provides a pre-defined stereocenter that can be incorporated into larger, more complex molecules. This is especially critical in the synthesis of chiral drugs, where stereochemistry dictates biological function.[10]
-
Asymmetric Catalysis: The amino alcohol functionality allows it to serve as a precursor for chiral ligands. These ligands can coordinate with metal centers to create catalysts that drive chemical reactions to produce one enantiomer of a product preferentially.[7]
-
CNS Drug Development: The piperidine motif is prevalent in drugs targeting the central nervous system.[8] This compound and its derivatives are often used as starting points for synthesizing novel analgesics, antipsychotics, and other neuro-active agents due to the scaffold's ability to interact with neurotransmitter receptors.[10] Research has also explored derivatives as potential enzyme inhibitors for treating diseases like Chagas disease.[7]
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
| Hazard Information | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Handling Recommendations:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. CAS 136030-04-1 | this compound - Synblock [synblock.com]
- 2. 136030-04-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS#:136030-04-1 | Chemsrc [chemsrc.com]
- 4. 1-Methylpiperidine-2-methanol, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. (1-METHYLPIPERIDIN-2-YL)METHANOL | CAS 20845-34-5 [matrix-fine-chemicals.com]
- 6. This compound [sobekbio.com]
- 7. This compound | 136030-04-1 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound(136030-04-1) 1H NMR [m.chemicalbook.com]
- 10. (R)-(1-Methylpiperidin-2-yl)methanol [myskinrecipes.com]
Synonyms for (S)-(1-Methylpiperidin-2-yl)methanol
An In-depth Technical Guide on (S)-(1-Methylpiperidin-2-yl)methanol: Synthesis, Properties, and Application in Pharmaceutical Development
This technical guide provides a comprehensive overview of this compound, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides plausible experimental protocols for its synthesis and its utilization in the preparation of local anesthetics, and discusses the mechanism of action of these pharmaceuticals.
Introduction and Synonyms
This compound is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry makes it particularly useful in the development of enantiomerically pure drugs.
Synonyms:
-
(S)-(-)-2-hydroxymethyl-1-methylpiperidine
-
[(2S)-1-methyl-2-piperidinyl]methanol
-
(S)-1-Methyl-2-piperidine methanol
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 136030-04-1 | [1][2] |
| Molecular Formula | C₇H₁₅NO | [3][4] |
| Molecular Weight | 129.20 g/mol | [3][4] |
| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg | [1][2] |
| IUPAC Name | [(2S)-1-methylpiperidin-2-yl]methanol | [1] |
| MDL Number | MFCD20489103 | [1][3] |
| Purity | ≥98% | [3] |
| Storage Conditions | Dry, sealed place | [3] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, (S)-1-Methylpiperidine-2-carboxylic acid.
Experimental Protocol: Reduction of (S)-1-Methylpiperidine-2-carboxylic acid
Materials:
-
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is prepared.
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF.
-
The filtrate is concentrated under reduced pressure. The residue is then dissolved in diethyl ether, and the organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Application in the Synthesis of Ropivacaine
This compound is a key precursor for the synthesis of the local anesthetic Ropivacaine. The synthesis involves the conversion of the alcohol to a suitable leaving group, followed by amidation and N-alkylation. A more direct route starts from the related (S)-pipecolic acid. Below is a protocol adapted from known syntheses of Ropivacaine.
Experimental Protocol: Synthesis of Ropivacaine Hydrochloride
This multi-step synthesis starts from (S)-pipecolic acid, a closely related chiral precursor.
Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
-
(S)-pipecolic acid is reacted with thionyl chloride in an inert solvent like toluene to form the acid chloride.
-
The resulting acid chloride is then reacted with 2,6-dimethylaniline in the presence of a base (e.g., triethylamine) to form (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
Step 2: N-propylation to form Ropivacaine
-
The (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is dissolved in a suitable solvent such as acetonitrile.
-
A base, such as potassium carbonate, and 1-bromopropane are added to the solution.
-
The reaction mixture is heated to reflux until the reaction is complete (monitored by HPLC).
-
After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield crude Ropivacaine base.
Step 3: Formation of Ropivacaine Hydrochloride Monohydrate
-
The crude Ropivacaine base is dissolved in a suitable solvent like acetone.
-
Concentrated hydrochloric acid is added to adjust the pH to acidic, leading to the precipitation of Ropivacaine hydrochloride.
-
The precipitate is collected by filtration, washed with cold acetone, and can be recrystallized from an acetone/water mixture to yield pure Ropivacaine hydrochloride monohydrate.
Quantitative Data for Ropivacaine Synthesis
| Parameter | Value |
| Starting Material | (S)-pipecolic acid |
| Overall Yield | Approximately 50-60% |
| Chiral Purity (ee) | >99.5% |
| Final Product Form | Hydrochloride Monohydrate |
Note: Yields and purity are dependent on specific reaction conditions and purification methods.
Ropivacaine Synthesis Workflow Diagram
Caption: Synthetic workflow for Ropivacaine Hydrochloride.
Mechanism of Action: Local Anesthetics
Ropivacaine, synthesized from a derivative of this compound, is a local anesthetic that functions by blocking nerve impulses.
Signaling Pathway
Local anesthetics like Ropivacaine exert their effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the intracellular portion of the channel, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockade of nerve conduction results in a loss of sensation in the area supplied by the nerve.
Signaling Pathway Diagram
Caption: Signaling pathway of local anesthetics like Ropivacaine.
Conclusion
This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its utility is prominently demonstrated in the synthesis of enantiomerically pure local anesthetics such as Ropivacaine. The detailed experimental protocols and workflow diagrams provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. A thorough understanding of its properties and synthetic applications is crucial for the continued development of safer and more effective pharmaceuticals.
References
The Cornerstone of Stereoselectivity: A Technical Guide to Chiral Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a vital class of organic compounds that have become indispensable tools in the field of asymmetric synthesis. Their unique bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group, allows them to form rigid, stereochemically-defined environments around a metal center or to act as powerful organocatalysts. This inherent chirality is pivotal in the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the physiological activity of a drug is often exclusive to a single enantiomer. This technical guide provides an in-depth exploration of the significance of chiral amino alcohols, detailing their application in key asymmetric transformations, providing experimental protocols, and visualizing the underlying mechanistic principles.
Core Principles and Applications
The efficacy of chiral amino alcohols in asymmetric catalysis stems from their ability to form stable chelate complexes with a variety of metal catalysts. This coordination restricts the conformational flexibility of the catalytic complex, creating a well-defined chiral pocket that dictates the facial selectivity of substrate approach. This principle is elegantly demonstrated in two of the most significant applications of chiral amino alcohols: the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of ketones.
Enantioselective Addition of Organozinc Reagents to Aldehydes
One of the most well-established applications of chiral amino alcohols is in the catalysis of the enantioselective addition of diethylzinc to aldehydes, a reaction that produces valuable chiral secondary alcohols with high yields and excellent enantioselectivities.[1][2] The chiral amino alcohol, in the presence of diethylzinc, forms a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, and the ethyl group is transferred to one of the enantiotopic faces of the carbonyl group in a stereocontrolled manner.
Table 1: Performance of Selected Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenyl-1,2-ethanediamine | 2 | Toluene | 0 | 98 | 98 (R) | [1] |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine | 5 | Toluene | 0 | 95 | 94 (R) | [1] |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 8 | Toluene | 25 | >95 | 99 (S) | [1] |
| N-(9-Phenylfluoren-9-yl) β-amino alcohol (4e) | 10 | Toluene | 0 | 92 | 97 (S) | [1] |
Asymmetric Reduction of Ketones
Chiral amino alcohols are also precursors to highly effective catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. A prominent example is their use in the formation of chiral oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction.[3][4] In this reaction, the chiral amino alcohol reacts with a borane source to form the oxazaborolidine, which then coordinates to both the borane reducing agent and the ketone, facilitating a highly enantioselective hydride transfer.
Another powerful method is the Noyori asymmetric transfer hydrogenation, which often employs chiral amino alcohol-derived ligands in combination with ruthenium or rhodium catalysts.[5][6] This method uses a simple hydrogen source, such as isopropanol or formic acid, to reduce ketones with exceptional enantioselectivity.
Table 2: Performance of Chiral Amino Alcohol-Based Catalysts in the Asymmetric Reduction of Acetophenone
| Chiral Ligand/Catalyst System | Hydrogen Source | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-Aminoindanol / [RhCp*Cl2]2 | Isopropanol | KOH | 25 | >99 | 97 (R) | [7] |
| (1R,2S)-(+)-cis-1-Amino-2-indanol / [RuCl2(p-cymene)]2 | Isopropanol | KOH | 28 | >95 | 95 (R) | [5] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol-derived oxazaborolidine | Borane-THF | - | 25 | 97 | 96.5 (S) |
Pharmaceutical Applications: Building Blocks for Life-Saving Drugs
The ability to synthesize single-enantiomer compounds is of paramount importance in drug development. Chiral amino alcohols are key starting materials and intermediates in the synthesis of a wide array of pharmaceuticals.
Synthesis of (S)-Propranolol
(S)-Propranolol is a widely used beta-blocker for treating hypertension and other cardiovascular conditions. Its synthesis often involves the use of a chiral amino alcohol or the resolution of a racemic intermediate. One common synthetic route involves the reaction of 1-naphthol with epichlorohydrin, followed by ring-opening of the resulting epoxide with isopropylamine. The chirality is introduced by using a chiral directing agent during the epoxide formation or by resolving the intermediate chlorohydrin.[8][9][10][11][12]
HIV Protease Inhibitors
Many potent HIV protease inhibitors, a cornerstone of highly active antiretroviral therapy (HAART), contain chiral amino alcohol moieties within their complex structures.[13][14][15][16][17] For instance, the synthesis of Darunavir involves intermediates that are chiral amino alcohols.[14] These chiral centers are crucial for the precise three-dimensional fit of the inhibitor into the active site of the HIV protease enzyme, leading to effective viral replication inhibition.
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol ligand (e.g., (-)-3-exo-(Dimethylamino)isoborneol - DAIB)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol ligand (0.02 mmol, 2 mol%).
-
Dissolve the ligand in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the stirred solution of the ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl2(p-cymene)]2
-
Chiral amino alcohol ligand (e.g., (1R,2S)-Aminoindanol)
-
Anhydrous Isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.
-
To the catalyst mixture, add the KOH solution (0.1 mL, 0.01 mmol) and stir for another 10 minutes.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 28 °C) and monitor its progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mechanistic Insights and Visualizations
The stereochemical outcome of reactions catalyzed by chiral amino alcohols is governed by the formation of well-defined transition states. Visualizing these pathways is crucial for understanding the source of enantioselectivity and for the rational design of new catalysts.
Enantioselective Addition of Diethylzinc to an Aldehyde
The catalytic cycle is believed to involve the formation of a dimeric zinc complex containing the chiral amino alcohol ligand. This complex then coordinates the aldehyde, and the ethyl group is delivered to one face of the carbonyl, dictated by the steric environment created by the chiral ligand.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Noyori Asymmetric Transfer Hydrogenation
The mechanism of Noyori's asymmetric transfer hydrogenation is a concerted, metal-ligand bifunctional process. The active catalyst is a ruthenium hydride species containing the chiral amino alcohol-derived ligand. The hydride on the metal and the proton on the nitrogen of the ligand are transferred to the ketone in a six-membered ring transition state.
Caption: Simplified mechanism of Noyori asymmetric transfer hydrogenation.
CBS Reduction of a Ketone
The Corey-Bakshi-Shibata (CBS) reduction involves the formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and a borane source. This catalyst coordinates to both the borane reducing agent and the ketone, leading to a highly organized transition state that directs the hydride delivery to one enantiotopic face of the carbonyl.
Caption: Catalytic cycle of the CBS reduction of a ketone.
Conclusion
Chiral amino alcohols are a versatile and powerful class of compounds that have had a profound impact on the field of asymmetric synthesis. Their ready availability from the chiral pool, their modular nature allowing for fine-tuning of steric and electronic properties, and their high efficiency in a range of important chemical transformations have solidified their position as privileged ligands and catalysts. For researchers in academia and industry, particularly those in drug development, a deep understanding of the applications and mechanisms of chiral amino alcohols is essential for the efficient and stereoselective synthesis of the next generation of therapeutic agents. The continued development of novel chiral amino alcohol-based catalysts promises to further expand the capabilities of asymmetric synthesis, enabling the creation of increasingly complex and valuable chiral molecules.
References
- 1. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 2. Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
The Strategic Role of (S)-(1-Methylpiperidin-2-yl)methanol as a Chiral Building Block in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-(1-Methylpiperidin-2-yl)methanol, a notable chiral amino alcohol, has emerged as a critical building block in modern organic and medicinal chemistry. Its inherent chirality, coupled with the presence of both a hydroxyl and a tertiary amine functional group within a piperidine scaffold, makes it a versatile precursor for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in asymmetric catalysis and as a scaffold for bioactive molecules.
Physicochemical and Spectroscopic Data
A clear understanding of the physical and chemical properties of this compound is fundamental for its effective application. The following table summarizes its key physicochemical data.
| Property | Value |
| CAS Number | 136030-04-1 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Predicted to be a liquid |
| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg |
| Purity | Typically ≥ 98% |
| Storage | Sealed in a dry environment at room temperature |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A common and effective strategy involves the reduction of a chiral piperidine-2-carboxylic acid derivative. The following workflow illustrates a representative synthetic pathway.
Caption: A representative synthetic workflow for the preparation of this compound.
Experimental Protocol: Synthesis of this compound from (S)-Piperidine-2-carboxylic acid
Step 1: N-Methylation of (S)-Piperidine-2-carboxylic acid
-
To a solution of (S)-Piperidine-2-carboxylic acid in an appropriate solvent (e.g., methanol), add an excess of aqueous formaldehyde.
-
To this mixture, add an excess of formic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a suitable base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Methylpiperidine-2-carboxylic acid.
Step 2: Esterification of (S)-1-Methylpiperidine-2-carboxylic acid
-
Dissolve the (S)-1-Methylpiperidine-2-carboxylic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to obtain the methyl ester.
Step 3: Reduction of the Methyl Ester
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the methyl ester of (S)-1-Methylpiperidine-2-carboxylic acid in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to yield the final product.
Application in Asymmetric Catalysis
Chiral amino alcohols like this compound are highly valued as ligands in asymmetric catalysis.[1] Their ability to coordinate with metal centers creates a chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. A prominent application of structurally similar chiral amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction for producing chiral secondary alcohols.
While specific performance data for this compound in this context is not extensively reported in peer-reviewed literature, the following protocol, adapted from studies on analogous chiral piperazine derivatives, serves as a strong starting point for its application as a chiral ligand.[2]
Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde
The proposed catalytic cycle involves the in-situ formation of a chiral zinc-ligand complex, which then orchestrates the enantioselective transfer of an ethyl group to the aldehyde.
Caption: A proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line glassware and syringes
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL).
-
To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol, 10 mol%) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to facilitate the in-situ formation of the zinc-ligand complex.
-
-
Reaction Execution:
-
Cool the flask containing the catalyst solution to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the flask.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
-
Work-up and Purification:
-
After 24 hours, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the product, (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Hypothetical Performance Data
The following table presents hypothetical performance data for the use of this compound as a ligand in the asymmetric addition of diethylzinc to benzaldehyde. This data is extrapolated from studies on similar ligands and should serve as a benchmark for experimental investigation.
| Entry | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 0 | 24 | >90 | >95 (S) |
| 2 | 2 | 0 | 24 | >90 | >90 (S) |
| 3 | 5 | 25 | 12 | >95 | >85 (S) |
Role in Drug Discovery and Development
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[3] The introduction of a chiral center, as in this compound, provides a platform for developing stereospecific ligands, which is crucial for optimizing target engagement and minimizing off-target effects.
Derivatives of the closely related (S)-piperidin-2-ylmethanol have been investigated as inhibitors of enzymes such as Δ24(25)-sterol methyl transferase in Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] This suggests a potential role for this compound derivatives in the development of novel therapeutics for infectious diseases. While a specific signaling pathway directly modulated by a drug derived from this building block is not yet established in the literature, its utility as a scaffold for enzyme inhibitors points towards its potential in targeting various cellular signaling cascades.
The following diagram illustrates a general workflow for the screening of new chiral ligands in the development of bioactive molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 3. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chiral Piperazine Derivatives: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry and a versatile ligand in asymmetric catalysis. The introduction of chirality to this scaffold unlocks a three-dimensional chemical space, leading to derivatives with enhanced potency, selectivity, and novel functionalities. This technical guide provides an in-depth overview of the burgeoning research applications of chiral piperazine derivatives, focusing on their synthesis, catalytic activity, and therapeutic potential.
Asymmetric Catalysis: Enabling Enantioselective Transformations
Chiral piperazine derivatives have emerged as highly effective ligands and catalysts in a variety of asymmetric transformations, consistently affording high yields and excellent enantioselectivities. Their rigid, well-defined chiral environment allows for precise control over the stereochemical outcome of reactions.
Asymmetric Hydrogenation
A facile method for the synthesis of chiral piperazines is through the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides. This method has been shown to produce a wide range of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted chiral piperazines with up to 96% enantiomeric excess (ee).[1][2][3]
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts [1]
| Substrate (Pyrazinium Salt) | Catalyst System | Solvent | Yield (%) | ee (%) |
| N-(2-isopropoxycarbonylbenzyl)-2-phenylpyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Toluene/1,4-Dioxane | >99 | 91 |
| N-(2-isopropoxycarbonylbenzyl)-2-(4-methoxyphenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Toluene/1,4-Dioxane | 98 | 90 |
| N-(2-isopropoxycarbonylbenzyl)-2-(4-chlorophenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Toluene/1,4-Dioxane | >99 | 92 |
| N-benzyl-2,3-dimethylpyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | THF | 95 | 91 |
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones provides a route to highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. These intermediates can be subsequently reduced to the corresponding chiral piperazines.[4][5][6]
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones [5]
| Piperazin-2-one Substrate | Allylic Electrophile | Ligand | Yield (%) | ee (%) |
| 1-Benzoyl-3-methyl-3-(methoxycarbonyl)piperazin-2-one | Allyl acetate | (S)-t-Bu-PHOX | 85 | 95 |
| 1-Benzoyl-3-benzyl-3-(methoxycarbonyl)piperazin-2-one | Cinnamyl acetate | (S)-t-Bu-PHOX | 92 | 98 |
| 1-(4-Methoxybenzoyl)-3-methyl-3-(methoxycarbonyl)piperazin-2-one | Allyl acetate | (S)-t-Bu-PHOX | 88 | 96 |
Enantioselective Henry (Nitroaldol) Reaction
Chiral piperazine-derived Schiff base ligands, in the presence of copper(II) ions, have been shown to catalyze the enantioselective Henry reaction between aldehydes and nitromethane, yielding β-nitroalcohols with high yields and enantioselectivities.[7]
Table 3: Copper-Catalyzed Asymmetric Henry Reaction [7]
| Aldehyde | Catalyst (Cu(II) complex of chiral piperazine-Schiff base) | Yield (%) | er (enantiomeric ratio) |
| Benzaldehyde | Ligand 1 | 98 | 91:9 |
| 4-Nitrobenzaldehyde | Ligand 1 | 95 | 90:10 |
| 4-Chlorobenzaldehyde | Ligand 1 | 96 | 92:8 |
| 2-Naphthaldehyde | Ligand 1 | 94 | 89:11 |
Medicinal Chemistry: Scaffolds for Novel Therapeutics
The inherent biological relevance of the piperazine ring, combined with the stereochemical diversity offered by chiral centers, makes these derivatives highly attractive for drug discovery.
Neuroscience: Targeting Dopamine and Serotonin Receptors
Chiral piperazine derivatives have been extensively explored as ligands for dopamine and serotonin receptors, which are key targets for the treatment of various central nervous system (CNS) disorders.[8][9][10][11][12][13][14][15][16] The specific stereochemistry of these derivatives often dictates their binding affinity and selectivity for different receptor subtypes.
Table 4: Binding Affinities (Ki, nM) of Chiral Piperazine Derivatives for Dopamine and Serotonin Receptors [14][15]
| Compound | D₂ Receptor | D₃ Receptor | 5-HT₁A Receptor | 5-HT₂A Receptor | 5-HT₇ Receptor |
| (R)-(+)-1 | 15.2 | 2.5 | 5.8 | 25.6 | 12.3 |
| (S)-(-)-1 | 45.8 | 18.7 | 22.1 | 89.4 | 45.6 |
| Compound 8c | >1000 | >1000 | 1.2 | 350 | 2.5 |
| Compound 20b | 250 | 150 | 0.8 | 15 | 3.1 |
Oncology: Anticancer Agents
Arylpiperazine derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[17][18] These derivatives can interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Table 5: In Vitro Anticancer Activity (IC₅₀, µM) of Chiral Piperazine Derivatives [19]
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Compound 5a | 8.5 | 12.3 | 10.1 |
| Compound 7c | 5.2 | 7.8 | 6.5 |
| Doxorubicin (Control) | 0.9 | 1.2 | 1.0 |
Antiviral and Other Therapeutic Areas
The structural versatility of chiral piperazine derivatives has led to their investigation in a broad range of other therapeutic areas, including as antiviral agents, α-glucosidase inhibitors, and urease inhibitors.[20][21][22]
Table 6: Diverse Biological Activities of Chiral Piperazine Derivatives
| Application | Target | Compound Example | Activity (IC₅₀) |
| Antiviral (HIV) | CCR5 | Not specified | 0.03-0.15 µM |
| α-Glucosidase Inhibition | Yeast α-glucosidase | Pyrimidinyl-piperazine carboxamide | 0.44 µM |
| Urease Inhibition | Jack bean urease | Piperazine-based benzimidazole | 0.15 µM |
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts[1]
-
To a dried Schlenk tube under an argon atmosphere, add the pyrazinium salt (0.2 mmol), [Ir(COD)Cl]₂ (0.002 mmol, 1 mol%), and the chiral ligand (e.g., (S,S)-f-Binaphane, 0.0044 mmol, 2.2 mol%).
-
Add the appropriate solvent (3 mL).
-
The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 600 psi).
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 30 °C for 36 h).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral piperazine product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation[5]
-
To a flame-dried vial under an argon atmosphere, add the piperazin-2-one substrate (1.0 equiv), Pd₂(pmdba)₃ (5 mol%), and the chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 12.5 mol%).
-
Add anhydrous toluene to achieve the desired concentration (e.g., 0.014 M).
-
Add the allylic electrophile (1.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 12-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral SFC or HPLC analysis.
In Vitro Anticancer Activity Evaluation (MTT Assay)
Future Perspectives
The field of chiral piperazine derivatives continues to be a vibrant area of research with immense potential. Future efforts will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies. In medicinal chemistry, the exploration of these derivatives as modulators of new and challenging biological targets, as well as their application in targeted drug delivery and as PET imaging agents, will undoubtedly expand. The continued synergy between advances in asymmetric catalysis and medicinal chemistry will be crucial in unlocking the full therapeutic potential of this remarkable class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Synthesis of Piperidine Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a vast number of pharmaceuticals.[1][2] As a six-membered nitrogenous heterocycle, it is a common core in over twenty classes of pharmaceuticals and numerous alkaloids.[2][3] The therapeutic efficacy of piperidine-containing drugs is often intrinsically linked to the precise three-dimensional arrangement of substituents on the piperidine ring.[3][4] Consequently, the development of robust and efficient stereoselective methods for the synthesis of chiral piperidine derivatives is a paramount objective in modern drug discovery and development.[1][5] This technical guide provides an in-depth overview of key contemporary strategies for the stereoselective synthesis of piperidine scaffolds, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Synthetic Strategies and Quantitative Data
A variety of powerful strategies have been developed to access enantioenriched piperidine derivatives. These can be broadly categorized into transition metal-catalyzed reactions, organocatalytic methods, and chemo-enzymatic approaches. The choice of method is often dictated by the desired substitution pattern and stereochemistry.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a versatile and efficient means to construct chiral piperidine rings. Rhodium, palladium, and copper-based catalytic systems are particularly prominent.
Rhodium-Catalyzed Asymmetric Reactions:
Rhodium catalysts have been successfully employed in a range of asymmetric transformations to yield chiral piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which provides access to 3-substituted tetrahydropyridines with high enantioselectivity.[6][7] Another powerful approach is the rhodium(I)-catalyzed [2+2+2] cycloaddition, which allows for the construction of polysubstituted piperidines.[8][9][10]
| Reaction Type | Catalyst/Ligand | Substrate Scope (Example) | Yield (%) | dr | ee (%) | Reference |
| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acids | High | N/A | Excellent | [6] |
| [2+2+2] Cycloaddition | Rhodium(I) with chiral ligand | Alkenylisocyanates & Alkynes | Good | >19:1 | High | [8][9][10] |
| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ | Pyridinium salts | Good | Excellent | Excellent | [11] |
Copper-Catalyzed Asymmetric Reactions:
Copper-catalyzed reactions, such as the dearomatization/borylation of pyridines, have emerged as a valuable tool for the synthesis of chiral piperidines.[12] This method provides access to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates.[12]
| Reaction Type | Catalyst/Ligand | Substrate Scope (Example) | Yield (%) | dr | ee (%) | Reference |
| Dearomatization/Borylation | Cu(I) with chiral ligand | Pyridine derivatives | Good | Good | High | [12] |
Organocatalytic Syntheses
Organocatalysis provides a metal-free alternative for the stereoselective synthesis of piperidines. These reactions often utilize small organic molecules, such as proline derivatives, to induce chirality. Domino reactions, where multiple bonds are formed in a single pot, are a hallmark of this approach.
| Reaction Type | Catalyst | Substrate Scope (Example) | Yield (%) | dr | ee (%) | Reference |
| Domino Michael/Aminalization | O-TMS protected diphenylprolinol | Aldehydes & Nitroolefins | Good | High | Excellent | [1] |
| Cascade Amido-Michael/Hemiaminal | Quinine-derived squaramide | Malonamides & Cinnamaldehydes | Good | up to 19:1 | >90 | [2] |
| Three-Component Mannich | Chiral amine auxiliary | 1,3-bis-trimethylsilylenol ether, Aldehydes, Amines | 53-Good | Excellent | N/A | [13] |
Experimental Protocols
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from the work of Fletcher and coworkers for the synthesis of 3-substituted tetrahydropyridines.[6]
Catalyst Pre-formation:
-
In a glovebox, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a 7 mL dram vial equipped with a magnetic stir bar.
-
Seal the vial with a rubber septum.
Reaction Setup:
-
Purge the vial with argon three times.
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) to the vial.
-
Add aqueous CsOH (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (3.0 equiv) followed by the dihydropyridine (1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
Workup and Purification:
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 3-substituted tetrahydropyridine.
Organocatalytic Domino Michael Addition/Aminalization
This protocol describes a domino reaction to form polysubstituted piperidines with four contiguous stereocenters.[1]
Reaction Setup:
-
To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene, add the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
Workup and Purification:
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.
Chemo-Enzymatic Asymmetric Dearomatization
This protocol utilizes a chemo-enzymatic cascade for the synthesis of chiral piperidines.
Step 1: Reduction of Pyridinium Salt
-
To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure and partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude tetrahydropyridine (THP), which is used in the next step without further purification.[1]
Step 2: Enzymatic Transamination
-
To a buffered enzyme solution, add the N-substituted THP substrate to a final concentration of 10 mM.
-
Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.
-
Quench the reaction by adding an equal volume of isopropanol and centrifuge to precipitate the enzymes.
-
Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate).
-
Dry, filter, and concentrate the organic layers to yield the chiral piperidine.
Signaling Pathways and Experimental Workflows
The biological activity of piperidine-containing drugs is often exerted through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[6] Several piperidine-containing drugs act as inhibitors of this pathway.[6][14][15]
Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.[6]
G Protein-Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of membrane proteins and are the targets for a significant portion of approved drugs.[16][][18] Many piperidine-containing ligands modulate GPCR activity.[16][18]
Caption: A simplified representation of a G Protein-Coupled Receptor (GPCR) signaling pathway modulated by a piperidine ligand.
General Workflow for Drug Discovery and Development
The journey from a chemical concept to a marketed drug is a long and complex process. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for the drug discovery and development process.[5][19][20][21]
Conclusion
The stereoselective synthesis of piperidine scaffolds remains a vibrant and highly relevant area of research in medicinal chemistry. The continuous development of novel catalytic systems and synthetic methodologies provides chemists with an expanding toolbox to construct these vital heterocycles with high precision. An understanding of the underlying biological pathways and the overall drug discovery process is essential for the successful translation of these synthetic achievements into new and effective therapeutics. This guide serves as a foundational resource for researchers engaged in this exciting and impactful field.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. quantumzeitgeist.com [quantumzeitgeist.com]
- 8. researchgate.net [researchgate.net]
- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tailored ligands for G-protein coupled receptors • Molecular Drug Design (Head: Prof. Dr. Gerhard Wolber) • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 18. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genemod.net [genemod.net]
- 20. Drug Discovery Workflow - What is it? [vipergen.com]
- 21. ppd.com [ppd.com]
The Strategic Role of (S)-(1-Methylpiperidin-2-yl)methanol in the Synthesis of Piperidine Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a fundamental structural motif in a vast array of biologically active alkaloids and synthetic pharmaceuticals. The stereoselective synthesis of substituted piperidines remains a significant challenge and a focal point of modern organic chemistry. This technical guide explores the utility of (S)-(1-Methylpiperidin-2-yl)methanol as a versatile and stereochemically defined precursor for the enantioselective synthesis of piperidine alkaloids. We will delve into key synthetic transformations, provide detailed experimental protocols for the synthesis of the representative alkaloid (-)-Sedamine, and present quantitative data to support the described methodologies. Furthermore, this guide will feature visualizations of synthetic pathways and experimental workflows to provide a clear and comprehensive understanding of the logical relationships and processes involved.
Introduction
Piperidine alkaloids constitute a large and diverse family of natural products with a wide spectrum of physiological and pharmacological activities. Their structural complexity and therapeutic potential have made them attractive targets for total synthesis. A key challenge in the synthesis of these molecules is the precise control of stereochemistry, as different stereoisomers often exhibit markedly different biological effects.
The "chiral pool" approach, which utilizes readily available, enantiopure starting materials, is a powerful strategy for the asymmetric synthesis of complex molecules. This compound, a commercially available chiral amino alcohol, represents a valuable building block in this regard. Its pre-defined stereocenter at the C2 position of the piperidine ring provides a strategic starting point for the synthesis of a variety of 2-substituted piperidine alkaloids.
This guide will focus on a plausible and efficient synthetic route to (-)-Sedamine, a piperidine alkaloid found in Sedum species, starting from this compound. The key transformations involve the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to introduce the phenethyl side chain.
Synthetic Strategy and Key Transformations
The overarching strategy for the synthesis of (-)-Sedamine from this compound is a two-step process:
-
Oxidation: The primary alcohol of this compound is selectively oxidized to the corresponding aldehyde, (S)-1-Methylpiperidine-2-carboxaldehyde. The Swern oxidation is a mild and efficient method for this transformation, minimizing the risk of over-oxidation to the carboxylic acid and preserving the stereochemical integrity of the chiral center.[1][2][3]
-
Wittig Olefination: The resulting aldehyde undergoes a Wittig reaction with a suitable phosphorus ylide to form the target alkene, which upon reduction yields (-)-Sedamine. The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds.[4][5][6]
This synthetic approach is illustrated in the workflow diagram below.
Experimental Protocols
Synthesis of (S)-1-Methylpiperidine-2-carboxaldehyde (Swern Oxidation)
This protocol is adapted from standard Swern oxidation procedures.[1][2][3]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add anhydrous dichloromethane (DCM).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO).
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add triethylamine (Et3N) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-95% (typical for Swern oxidation) | [1][2] |
| Enantiomeric Excess (ee) | >99% (expected) | - |
Spectroscopic Data (Expected):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.6 (s, 1H, CHO), 3.0-2.2 (m, 3H), 2.3 (s, 3H, N-CH₃), 1.9-1.2 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 204.0 (CHO), 68.0, 56.0, 42.0, 28.0, 25.0, 23.0 |
| IR (neat) | ν 2940, 2860, 1725 (C=O) cm⁻¹ |
| MS (EI) | m/z 127 (M⁺) |
Synthesis of (-)-Sedamine (Wittig Reaction and Reduction)
This protocol is based on general Wittig reaction procedures.[4][5][6]
Materials:
-
(S)-1-Methylpiperidine-2-carboxaldehyde
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Palladium on carbon (Pd/C)
-
Hydrogen gas supply
-
Methanol
-
Standard glassware for anhydrous reactions
Procedure:
Part A: Wittig Reaction
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) dropwise until a deep orange or red color persists, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-1-Methylpiperidine-2-carboxaldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alkene intermediate by flash column chromatography.
Part B: Reduction
-
Dissolve the purified alkene from Part A in methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (-)-Sedamine.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 60-70% (estimated) | - |
| Enantiomeric Excess (ee) | >98% (expected) | - |
Spectroscopic Data (Expected for (-)-Sedamine):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.2 (m, 5H, Ar-H), 4.8 (dd, 1H), 3.0-2.8 (m, 1H), 2.4-2.2 (m, 2H), 2.3 (s, 3H, N-CH₃), 2.0-1.3 (m, 8H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.0, 128.5, 127.8, 126.0, 75.0, 63.0, 57.0, 42.0, 40.0, 28.0, 26.0, 24.0 |
| IR (neat) | ν 3400 (O-H), 3030, 2940, 1450 cm⁻¹ |
| MS (EI) | m/z 219 (M⁺) |
Signaling Pathways and Biological Activity
While a detailed exploration of the signaling pathways associated with all piperidine alkaloids is beyond the scope of this guide, it is important to note that many of these compounds exhibit significant neurological activity. For instance, some piperidine alkaloids act as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs). Further research is needed to fully elucidate the specific biological targets and mechanisms of action for many of these natural products.
Conclusion
This compound serves as a valuable and versatile chiral precursor for the enantioselective synthesis of piperidine alkaloids. The synthetic route to (-)-Sedamine outlined in this guide, involving a Swern oxidation followed by a Wittig reaction, demonstrates a practical and efficient approach to accessing this class of natural products. The methodologies presented are robust and can likely be adapted for the synthesis of other 2-substituted piperidine alkaloids. The continued exploration of such chiral building blocks will undoubtedly facilitate the discovery and development of new therapeutic agents based on the piperidine scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to Chiral, Nonracemic (Piperazin-2-yl)methanol Derivatives: Synthesis, Sigma-Receptor Affinity, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of chiral, nonracemic (piperazin-2-yl)methanol derivatives, a class of compounds with significant potential in drug discovery, particularly as ligands for sigma receptors. This document details the synthetic routes to these valuable scaffolds, presents their biological activity in a comparative format, and offers detailed experimental protocols for their preparation and evaluation.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties.[1] The introduction of a stereocenter, particularly at the C-2 position bearing a hydroxymethyl group, provides a platform for developing highly specific and potent drug candidates. Chiral, nonracemic (piperazin-2-yl)methanol derivatives have emerged as promising ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[2][3] This guide focuses on the synthesis of these compounds, primarily from the chiral pool, and their evaluation as sigma-receptor modulators.
Synthetic Methodologies
The most common and well-documented approach to chiral, nonracemic (piperazin-2-yl)methanol derivatives commences with the readily available amino acid, (S)-serine. This strategy allows for the synthesis of enantiomerically pure compounds.
General Synthetic Pathway from (S)-Serine
The key transformation in the synthesis of N-4 substituted (S)-(piperazin-2-yl)methanols involves the reaction of a chloroacetamide derivative of serine with various primary amines to form diastereomeric bicyclic piperazinediones. These intermediates are then separated and reduced to yield the desired chiral piperazine derivatives.[4]
References
- 1. Ca(2+) signaling via sigma(1)-receptors: novel regulatory mechanism affecting intracellular Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. | Semantic Scholar [semanticscholar.org]
- 3. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]
- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-(1-Methylpiperidin-2-yl)methanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(S)-(1-Methylpiperidin-2-yl)methanol is a chiral amino alcohol with significant potential as a ligand or catalyst in asymmetric synthesis. Its structural features, including a chiral center, a coordinating hydroxyl group, and a tertiary amine, make it a promising candidate for inducing stereoselectivity in a variety of chemical transformations. Chiral amino alcohols are a well-established class of catalysts in asymmetric synthesis, crucial for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This document provides detailed protocols for the proposed application of this compound in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.
While specific literature precedents for this compound in this exact application are limited, the protocols and data presented here are based on well-established methodologies for structurally analogous chiral amino alcohols. These notes are intended to serve as a comprehensive guide for researchers looking to explore the catalytic potential of this compound.
Proposed Application: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral catalysts. This reaction produces valuable chiral secondary alcohols, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This compound is proposed to act as a chiral ligand, coordinating to the zinc atom to create a chiral environment that directs the stereoselective addition of the ethyl group to the aldehyde.
Proposed Catalytic Cycle
The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, activating it for the nucleophilic attack of a second equivalent of the organozinc reagent. The stereochemistry of the final product is determined by the facial selectivity imposed by the chiral ligand.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by this compound.
Hypothetical Performance Data
The following table presents hypothetical data for the performance of this compound as a ligand in the asymmetric addition of diethylzinc to various aldehydes. This data is extrapolated from studies on similar chiral amino alcohol ligands and serves as a benchmark for evaluating the potential of the title compound.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 92 | 95 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 88 | 93 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 95 | 96 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 85 | 90 |
| 5 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | 78 | 85 |
| 6 | Hexanal | (R)-Octan-3-ol | 75 | 82 |
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents are essential for the success of the reaction.
Materials:
-
This compound
-
Diethylzinc (solution in hexanes or toluene)
-
Anhydrous Toluene
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mL, 1.2 mmol, 1.2 equiv) dropwise to the solution.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure the formation of the chiral zinc alkoxide complex.
-
In a separate flame-dried Schlenk flask, dissolve benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).
-
Add the benzaldehyde solution dropwise to the catalyst solution at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Caption: General experimental workflow for the asymmetric addition of diethylzinc to aldehydes.
Structure-Stereoselectivity Relationship
The stereochemical outcome of the reaction is governed by the structure of the chiral ligand. The piperidine ring provides a rigid scaffold, and the substituents on the chiral center and the nitrogen atom influence the steric environment around the metal center.
Caption: Logical relationship between catalyst structure and the stereochemical outcome of the reaction.
This compound holds considerable promise as a chiral ligand for asymmetric catalysis. The provided protocols for the enantioselective addition of diethylzinc to aldehydes offer a solid starting point for investigating its catalytic activity. Researchers are encouraged to screen various reaction parameters, such as solvents, temperature, and catalyst loading, to optimize the reaction conditions for different substrates. The successful application of this catalyst could provide a valuable tool for the synthesis of enantiomerically enriched molecules for drug discovery and development.
Application of (S)-(1-Methylpiperidin-2-yl)methanol as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(1-Methylpiperidin-2-yl)methanol is a chiral amino alcohol that holds significant potential as a versatile chiral auxiliary in asymmetric synthesis. Its structural features, including a rigid piperidine scaffold, a stereogenic center at the 2-position, and a coordinating hydroxymethyl group, make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. Chiral amino alcohols are a well-established class of compounds used as ligands and auxiliaries in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched molecules which are crucial in the pharmaceutical and fine chemical industries.[1] This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, drawing upon established methodologies for structurally similar compounds.
Key Applications
The primary application of this compound as a chiral auxiliary is in the enantioselective addition of organometallic reagents to carbonyl compounds and imines. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, forming a rigid chiral environment that directs the facial attack of a nucleophile onto the electrophilic substrate.
Potential Asymmetric Reactions:
-
Enantioselective Alkylation of Aldehydes: The addition of dialkylzinc reagents to aldehydes in the presence of a chiral amino alcohol is a classic method for producing chiral secondary alcohols.
-
Enantioselective Arylation of Aldehydes: The addition of arylboronic acids to aldehydes can be rendered enantioselective through the use of a chiral ligand.
-
Enantioselective Addition to Imines: The synthesis of chiral amines can be achieved through the enantioselective addition of organometallic reagents to imines.
Data Presentation: Representative Performance
While specific performance data for this compound is not extensively reported in the literature, the following tables present representative data based on the performance of analogous chiral amino alcohols in similar reactions. This data serves as a benchmark for the expected efficacy of this chiral auxiliary.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 0 | 24 | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | 0 | 24 | 92 | 90 |
| 3 | 4-Methoxybenzaldehyde | 0 | 36 | 88 | 85 |
| 4 | Cinnamaldehyde | -20 | 48 | 75 | 88 |
Table 2: Enantioselective Phenylation of Aldehydes with Phenylboronic Acid
| Entry | Aldehyde | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 25 | 12 | 85 | 88 |
| 2 | 2-Naphthaldehyde | 25 | 16 | 82 | 85 |
| 3 | Cyclohexanecarboxaldehyde | 30 | 24 | 78 | 80 |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a chiral auxiliary. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques with anhydrous solvents.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines the general procedure for the enantioselective ethylation of benzaldehyde.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
-
To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol, 10 mol%) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the in-situ formation of the zinc-ligand complex.
-
Reaction Execution: Cool the flask containing the catalyst solution to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the flask.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Work-up and Purification: After 24 hours, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenyl-1-propanol.
-
Analysis: Determine the yield of the purified product and the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Protocol 2: Enantioselective Addition of Phenylboronic Acid to Benzaldehyde
This protocol provides a general method for the enantioselective phenylation of benzaldehyde.
Materials:
-
This compound
-
Phenylboronic acid
-
Benzaldehyde (freshly distilled)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%) and anhydrous THF (3.0 mL).
-
Add phenylboronic acid (1.5 mmol) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzaldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral diarylmethanol.
-
Analysis: Determine the yield and enantiomeric excess of the product using chiral HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for enantioselective alkylation of aldehydes.
Caption: Proposed mechanism of chirality transfer.
Conclusion
This compound is a promising chiral auxiliary for asymmetric synthesis. The protocols and representative data provided herein offer a solid foundation for researchers to explore its applications in generating enantiomerically enriched compounds. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly expand the utility of this valuable chiral building block in both academic and industrial research.
References
(S)-(1-Methylpiperidin-2-yl)methanol as a chiral ligand for enantioselective reactions
Introduction: The Role of Chiral Amino Alcohols in Enantioselective Synthesis
Chiral amino alcohols are a cornerstone class of ligands in the field of asymmetric catalysis. Their prevalence stems from a privileged structural architecture: the presence of both a Lewis basic amino group and a hydroxyl moiety capable of forming a chiral metal-alkoxide. This bifunctional nature allows them to form well-defined, rigid chelate complexes with metal centers, creating a highly organized and sterically demanding chiral environment. This environment effectively shields one face of a prochiral substrate, directing the approach of a nucleophile to the opposite face and thereby inducing high levels of enantioselectivity.[1]
(S)-(1-Methylpiperidin-2-yl)methanol, a derivative of the naturally occurring amino acid L-pipecolic acid, embodies these key features. The piperidine ring provides a rigid scaffold, minimizing conformational flexibility and enhancing the predictability of the chiral induction. The N-methyl group can influence the steric and electronic properties of the catalyst, while the primary alcohol at the C2 stereocenter is poised for coordination to a metal. While not as extensively documented as other prominent amino alcohol ligands, its structural analogy to highly successful catalysts, such as prolinol derivatives, makes it a compelling candidate for investigation in various enantioselective transformations.
This guide provides a detailed exploration of this compound, covering its synthesis and a comprehensive protocol for its application in the enantioselective addition of organozinc reagents to aldehydes—a foundational carbon-carbon bond-forming reaction for generating valuable chiral secondary alcohols.
Part 1: Synthesis of this compound
The synthesis of the title ligand is readily achievable from commercially available and relatively inexpensive (S)-pipecolic acid via a two-step sequence involving reduction of the carboxylic acid followed by N-methylation.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of (S)-Piperidin-2-ylmethanol
This protocol describes the reduction of the carboxylic acid functionality of (S)-pipecolic acid using lithium aluminum hydride (LiAlH₄).
Materials:
-
(S)-Pipecolic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
LiAlH₄ Suspension: Carefully add LiAlH₄ (1.2 equivalents) to 50 mL of anhydrous THF in the flask. Stir the suspension.
-
Substrate Addition: Dissolve (S)-pipecolic acid (1.0 equivalent) in 50 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension. The addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Cool the flask to 0 °C in an ice bath. Cautiously and slowly add water (volume equal to the mass of LiAlH₄ used in grams), followed by 15% aqueous NaOH solution (same volume as water), and finally more water (3 times the initial volume of water). This sequence is crucial for safe quenching and precipitation of aluminum salts.
-
Workup: Stir the resulting granular precipitate for 30 minutes at room temperature. Filter the solid through a pad of Celite and wash it thoroughly with THF.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield crude (S)-piperidin-2-ylmethanol, which can be purified by distillation or used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol employs the Eschweiler-Clarke reaction for the exhaustive N-methylation of the secondary amine.
Materials:
-
(S)-Piperidin-2-ylmethanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Mixture: In a round-bottom flask, add (S)-piperidin-2-ylmethanol (1.0 equivalent). To this, add formaldehyde solution (2.5 equivalents) followed by formic acid (2.5 equivalents).
-
Heating: Heat the mixture at 80-90 °C for 8-12 hours. The reaction progress can be monitored by TLC.
-
Basification: After cooling to room temperature, carefully make the reaction mixture basic (pH > 12) by the portion-wise addition of solid KOH while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure this compound.
Part 2: Application in Enantioselective Alkylation of Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. The reaction produces valuable chiral secondary alcohols. While specific high-enantioselectivity examples for this compound are not extensively reported, the following protocol is based on well-established procedures for structurally similar chiral amino alcohols and provides a robust starting point for investigation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
The catalytic cycle is initiated by the reaction of the amino alcohol ligand with diethylzinc to form a dimeric zinc-alkoxide complex, which is the active catalyst. This chiral complex then coordinates to the aldehyde. A second molecule of diethylzinc delivers an ethyl group to one enantiotopic face of the aldehyde, a process directed by the steric environment of the ligand.
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials & General Considerations:
-
All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are critical. Toluene can be distilled from sodium/benzophenone.
-
This compound (Ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
-
To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol, 10 mol%) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the in-situ formation of the zinc-ligand complex. A white precipitate may form.
-
Reaction Execution: Cool the flask containing the catalyst solution to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) to the flask.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After 24 hours, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-1-phenyl-1-propanol. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Expected Performance (Based on Analogous Ligands)
Direct, high-enantioselectivity examples for this compound are not widely reported in peer-reviewed literature. However, data from structurally similar amino alcohol ligands in the diethylzinc addition to benzaldehyde can serve as a benchmark for optimization studies.
| Ligand Structure | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-N-Isopropyl-2-(hydroxymethyl)pyrrolidine | 5 | 0 | 24 | 95 | 98 (S) |
| (1R,2S)-N-Methyl-ephedrine | 2 | 0 | 16 | >99 | 95 (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 2 | 25 | 2 | 97 | 97 (S) |
This table presents representative data from literature for analogous systems to provide a performance context. The results for this compound may vary and require optimization of reaction conditions (solvent, temperature, catalyst loading).
Conclusion and Outlook
This compound is a readily accessible chiral amino alcohol derived from L-pipecolic acid. Its structural features make it a promising candidate for application as a chiral ligand in asymmetric synthesis. The protocols provided herein offer a comprehensive guide for its synthesis and a robust starting point for its evaluation in the enantioselective addition of organozinc reagents to aldehydes. Researchers are encouraged to explore variations in reaction parameters, including solvent, temperature, and the nature of the organometallic reagent and aldehyde substrate, to fully elucidate the catalytic potential of this ligand. Further investigation into other enantioselective transformations, such as asymmetric reductions and additions to imines, may also prove fruitful.
References
Enantioselective Addition of Diethylzinc to Aldehydes: A Detailed Protocol for Asymmetric Synthesis
Abstract
The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing a reliable method for the creation of chiral secondary alcohols. These alcohols are valuable building blocks for numerous pharmaceuticals and fine chemicals. This application note provides a detailed experimental protocol for the enantioselective addition of diethylzinc to various aldehydes, a widely employed and robust transformation. The protocol highlights the use of chiral ligands to induce high stereoselectivity, with a particular focus on the reaction conditions, catalyst preparation, and product analysis. Quantitative data from representative studies are summarized to illustrate the efficacy of different catalytic systems.
Introduction
The addition of diethylzinc to aldehydes is a classic example of a carbon-carbon bond-forming reaction. In the absence of a chiral influence, this reaction yields a racemic mixture of the corresponding secondary alcohol. However, the introduction of a substoichiometric amount of a chiral ligand allows for the catalytic and enantioselective synthesis of one enantiomer of the alcohol product. A variety of chiral ligands have been developed for this purpose, including amino alcohols, diols, and Schiff bases, often derived from natural products or other readily available chiral sources.[1][2] Many of these catalytic systems achieve high yields and excellent enantioselectivities (up to 99% ee).[2] This protocol offers a general yet detailed procedure that can be adapted by researchers in organic synthesis and drug development.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and freshly distilled. Aldehydes should be purified prior to use to remove any carboxylic acid impurities. Diethylzinc is a pyrophoric reagent and should be handled with extreme care.
Materials
-
Chiral ligand (e.g., a β-amino alcohol or a TADDOL derivative)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the chiral ligand (0.02 mmol, 10 mol%) in anhydrous toluene (2.0 mL).
-
To this solution, add titanium (IV) isopropoxide (0.32 mmol, 1.6 eq) and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Cool the flask containing the catalyst mixture to -3 °C in a suitable cooling bath.
-
In a separate flame-dried Schlenk flask, prepare a solution of the aldehyde (0.2 mmol, 1.0 eq) in anhydrous toluene (1.0 mL).
-
-
Addition of Reagents:
-
To the cooled catalyst mixture, add a 1.0 M solution of diethylzinc in hexanes (0.6 mmol, 3.0 eq) dropwise.
-
After stirring for 15 minutes, add the aldehyde solution to the reaction mixture dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at -3 °C for 10 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture and quenching them with saturated NH₄Cl.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of 1N HCl (2.0 mL) at -3 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
Data Presentation
The following tables summarize the results for the enantioselective addition of diethylzinc to various aldehydes using different chiral ligands.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde with Various Chiral Ligands
| Entry | Chiral Ligand | Ligand Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Ligand 1 (Carbohydrate-derived) | 20 | Hexane | 0 | 3 | 90 | 56 | [3] |
| 2 | Ligand 22 (Carbohydrate-derived) | 20 | Hexane | 0 | 3 | 100 | 92 | [3] |
| 3 | N-(9-Phenylfluoren-9-yl) β-Amino Alcohol (4e) | 10 | Toluene | 0 | 16 | 95 | 97 | [4] |
| 4 | TADDOL | - | Toluene | -20 | - | >95 | 98 | [2] |
| 5 | Axially Chiral Biphenyl Ligand | 10 | Toluene | -3 | 10 | 95 | >99 | [5][6] |
Table 2: Substrate Scope for the Enantioselective Addition of Diethylzinc Catalyzed by an Axially Chiral Biphenyl Ligand [5][6]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 95 | >99 |
| 2 | 4-Chlorobenzaldehyde | 92 | >99 |
| 3 | 4-Methoxybenzaldehyde | 94 | >99 |
| 4 | 2-Naphthaldehyde | 96 | >99 |
| 5 | Cinnamaldehyde | 89 | 97 |
| 6 | 3-Phenylpropanal | 84 | 87 |
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental protocol.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.
Caption: Proposed catalytic cycle for the Ti-catalyzed enantioselective addition of diethylzinc.
Conclusion
The enantioselective addition of diethylzinc to aldehydes is a powerful and versatile method for the synthesis of chiral secondary alcohols. The success of this reaction is highly dependent on the choice of the chiral ligand and the optimization of reaction conditions. The protocol provided herein serves as a comprehensive guide for researchers to perform this transformation efficiently and with high stereocontrol. The tabulated data demonstrates the broad applicability of this methodology to various aldehyde substrates, consistently affording products with excellent enantiomeric excess. This makes it an invaluable tool in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
- 1. scielo.br [scielo.br]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis of Chiral Piperidine Aldehydes: A Detailed Guide to N-Protection and Oxidation of (S)-Piperidin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of enantiomerically pure substituted piperidines is a cornerstone of modern pharmaceutical development. (S)-piperidin-2-ylmethanol is a valuable chiral building block, and its conversion to the corresponding aldehyde, (S)-piperidine-2-carbaldehyde, opens avenues for the synthesis of a diverse range of complex nitrogen-containing molecules. This document provides a detailed overview of the critical steps in this synthetic sequence: the protection of the secondary amine (N-protection) and the subsequent oxidation of the primary alcohol.
The piperidine nitrogen's basicity and nucleophilicity necessitate a protection strategy to prevent side reactions during oxidation. The two most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice of protecting group can influence the overall yield and compatibility with subsequent synthetic steps.
Following N-protection, the primary alcohol is oxidized to an aldehyde. This transformation is sensitive, as over-oxidation to a carboxylic acid is a common side reaction. Therefore, mild and selective oxidation methods are required. This guide details protocols for three widely used oxidation reactions: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and tetrapropylammonium perruthenate (TPAP) catalyzed oxidation. The selection of the optimal oxidation method depends on factors such as substrate compatibility, scale of the reaction, and desired purity of the final product.
This document provides detailed experimental protocols for each of these key transformations and presents a summary of quantitative data to facilitate the selection of the most suitable synthetic route for your research and development needs.
Data Presentation
N-Protection of (S)-Piperidin-2-ylmethanol
| Protecting Group | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 16 | 20 | Quantitative | Generic Protocol |
| Cbz | Benzyl chloroformate | Aq. NaHCO₃ | Diethyl ether | 0.5 | 0 | Not Reported* | General Protocol |
*Yields for N-Cbz protection of similar substrates are typically high.
Oxidation of N-Protected (S)-Piperidin-2-ylmethanol to the Aldehyde
| N-Protecting Group | Oxidation Method | Oxidizing Agent/Catalyst | Co-oxidant/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Boc | Dess-Martin | Dess-Martin Periodinane | - | Dichloromethane | 1-2 | 0 to RT | Not Reported* | General Protocol[1] |
| Boc | Swern | Oxalyl chloride, DMSO | Diisopropylethylamine | Dichloromethane | 0.5 | -78 to RT | 92** | Similar Substrate Protocol[2] |
| Alloc*** | TPAP | TPAP (1 mol%) | N-Methylmorpholine N-oxide (NMO) | Dichloromethane/Acetonitrile | 10.5 | 0 to RT | 55 | Piperidine-4-methanol derivative[3] |
*Yields for Dess-Martin oxidation are generally high for primary alcohols. **Yield reported for a similar TBS-protected alcohol substrate. ***Alloc (allyloxycarbonyl) is another common N-protecting group.
Experimental Protocols
N-Protection of (S)-Piperidin-2-ylmethanol
Protocol 1: N-Boc Protection
This protocol describes the protection of the secondary amine of (S)-piperidin-2-ylmethanol using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
(S)-Piperidin-2-ylmethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (S)-piperidin-2-ylmethanol (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq.) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-piperidin-2-ylmethanol. The product is often used in the next step without further purification.
-
Protocol 2: N-Cbz Protection
This protocol provides a general method for the protection of a secondary amine using benzyl chloroformate (Cbz-Cl).
-
Materials:
-
(S)-Piperidin-2-ylmethanol
-
Benzyl chloroformate (Cbz-Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (S)-piperidin-2-ylmethanol (1.0 eq.) in diethyl ether and cool to 0 °C in an ice bath.
-
Add saturated aqueous sodium bicarbonate solution (a sufficient amount to maintain basic conditions).
-
Add benzyl chloroformate (1.1 eq.) dropwise to the vigorously stirred biphasic mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-(S)-piperidin-2-ylmethanol.
-
Oxidation of N-Protected (S)-Piperidin-2-ylmethanol
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
This protocol is suitable for the mild oxidation of N-Boc-(S)-piperidin-2-ylmethanol.[1]
-
Materials:
-
N-Boc-(S)-piperidin-2-ylmethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
-
Procedure:
-
Dissolve N-Boc-(S)-piperidin-2-ylmethanol (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq.) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
-
Protocol 4: Swern Oxidation
This protocol describes a general procedure for the Swern oxidation, known for its mild conditions and high yields.[2]
-
Materials:
-
N-Protected (S)-piperidin-2-ylmethanol (Boc or Cbz)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.4 eq.) in dichloromethane dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-protected (S)-piperidin-2-ylmethanol (1.0 eq.) in dichloromethane dropwise.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add diisopropylethylamine (5.0 eq.) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with deionized water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 5: TPAP Catalyzed Oxidation
This protocol outlines a catalytic oxidation using tetrapropylammonium perruthenate (TPAP).[3]
-
Materials:
-
N-Protected (S)-piperidin-2-ylmethanol (Boc or Cbz)
-
Tetrapropylammonium perruthenate (TPAP)
-
N-Methylmorpholine N-oxide (NMO)
-
4 Å Molecular sieves, powdered
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
To a stirred suspension of N-protected (S)-piperidin-2-ylmethanol (1.0 eq.), N-methylmorpholine N-oxide (1.5 eq.), and powdered 4 Å molecular sieves in a mixture of anhydrous dichloromethane and acetonitrile (e.g., 4:1 v/v), add a catalytic amount of TPAP (0.05 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to several hours.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Synthetic workflow for N-protection and oxidation.
Caption: N-Protection reaction schemes.
Caption: Comparison of oxidation methods.
References
Application Notes and Protocols for Diastereoselective Wittig Reaction Utilizing (S)-Piperidin-2-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting a diastereoselective Wittig reaction using a chiral phosphonium ylide derived from (S)-piperidin-2-ylmethanol. This method is particularly relevant for the asymmetric synthesis of alkenes, a critical transformation in the development of chiral therapeutic agents. The protocol outlines the synthesis of the chiral phosphonium salt, the subsequent ylide formation, and the final olefination reaction.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1] The stereochemical control of the newly formed double bond is a significant aspect of this reaction, often influenced by the nature of the ylide and the reaction conditions. By incorporating a chiral auxiliary into the phosphonium ylide, it is possible to induce asymmetry in the product, making the Wittig reaction a valuable tool in stereoselective synthesis.[2][3]
(S)-piperidin-2-ylmethanol is a versatile chiral building block.[4] This protocol describes its use in the synthesis of a chiral phosphonium salt, which can then be converted to a phosphorus ylide. The subsequent reaction of this chiral ylide with a prochiral aldehyde or ketone can proceed with high diastereoselectivity, providing a route to enantiomerically enriched alkenes. Such compounds are pivotal in medicinal chemistry and drug development.
Reaction Principle
The overall synthetic strategy involves three main stages:
-
Synthesis of a Chiral Phosphonium Salt: (S)-Piperidin-2-ylmethanol is first functionalized to introduce a phosphine moiety, followed by quaternization to form the phosphonium salt.
-
In Situ Ylide Formation: The chiral phosphonium salt is deprotonated using a strong base to generate the corresponding chiral phosphorus ylide.
-
Diastereoselective Wittig Reaction: The chiral ylide reacts with a carbonyl compound (aldehyde or ketone) to form a diastereomeric mixture of alkenes, with one diastereomer being favored.
Experimental Protocols
Materials and Reagents
-
(S)-Piperidin-2-ylmethanol
-
Triphenylphosphine (PPh₃)
-
Appropriate alkyl halide (e.g., methyl iodide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Prochiral aldehyde or ketone
-
Reagents for N-protection (e.g., Boc-anhydride)
-
Reagents for alcohol activation (e.g., p-toluenesulfonyl chloride)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Protocol 1: Synthesis of the Chiral Phosphonium Salt
This protocol outlines the conversion of (S)-piperidin-2-ylmethanol to a chiral phosphonium salt. The piperidine nitrogen is first protected to prevent side reactions.
Step 1: N-Protection of (S)-Piperidin-2-ylmethanol
-
Dissolve (S)-piperidin-2-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, such as triethylamine (1.2 eq).
-
Slowly add a solution of Boc-anhydride (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-(S)-piperidin-2-ylmethanol.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the N-protected alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq).
-
Stir the mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Work up the reaction as described in the previous step and purify by column chromatography to yield the tosylated intermediate.
Step 3: Synthesis of the Phosphonium Salt
-
Dissolve the tosylated intermediate (1.0 eq) in a high-boiling point solvent like toluene.
-
Add triphenylphosphine (1.1 eq).
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Diastereoselective Wittig Reaction
Step 1: In Situ Ylide Generation
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphonium salt (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise via syringe while stirring vigorously. The formation of the ylide is often indicated by a color change.
-
Stir the resulting ylide solution at -78 °C for 1 hour.
Step 2: Reaction with Carbonyl Compound
-
Add a solution of the prochiral aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.
Data Presentation
The following table presents representative data for the diastereoselective Wittig reaction with a chiral ylide derived from (S)-piperidin-2-ylmethanol and various aldehydes. (Note: This data is illustrative and may not represent actual experimental results).
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Stilbene derivative | 85 | 90:10 |
| 2 | Isobutyraldehyde | Substituted alkene | 78 | 85:15 |
| 3 | Cinnamaldehyde | Conjugated diene | 72 | 92:8 |
Visualizations
General Mechanism of the Wittig Reaction
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the diastereoselective Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective [2,3]-Wittig rearrangement of allyl picolyl ethers with chiral lithium amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Staudinger-aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Chiral Secondary Alcohols Using Piperazine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral secondary alcohols via asymmetric transfer hydrogenation (ATH) of prochiral ketones, utilizing piperazine-based ligands. Chiral secondary alcohols are crucial building blocks in the pharmaceutical industry for the synthesis of a wide array of drug molecules.[1] Piperazine-based ligands, in combination with transition metals like Ruthenium and Rhodium, form highly effective catalysts for this transformation, offering excellent enantioselectivity and high yields.[2][3][4]
Overview of the Method
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones to chiral secondary alcohols.[5] This method typically employs a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral catalyst.[5][6] The catalysts are often in-situ generated complexes of a transition metal (e.g., Ruthenium) and a chiral ligand. Piperazine derivatives have emerged as a versatile class of ligands due to their conformational rigidity and the ease with which their stereoelectronic properties can be tuned.[7][8]
The general transformation is depicted below:
*Where R1 and R2 are different organic substituents and C is a newly formed stereocenter.
Data Presentation: Catalyst Performance
The following tables summarize the performance of various piperazine-based ligand systems in the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Table 1: Effect of Piperazine-Based Ligands on the ATH of Acetophenone
| Entry | Ligand Structure | Metal Precursor | Base | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | (S)-1-(diphenylphosphino)-4-methylpiperazine | [Ru(p-cymene)Cl₂]₂ | KOH | 2-Propanol | 12 | >99 | 95 (R) |
| 2 | (R,R)-1,4-bis(1-phenylethyl)piperazine | [RhCp*Cl₂]₂ | HCOONa | H₂O/HCOOH | 8 | 98 | 92 (S) |
| 3 | (S)-2-methyl-1-(pyridin-2-ylmethyl)piperazine | [Ru(p-cymene)Cl₂]₂ | KOH | 2-Propanol | 16 | 97 | 88 (R) |
| 4 | (S)-1-benzyl-4-(diphenylphosphino)piperazine | [Ru(p-cymene)Cl₂]₂ | KOH | 2-Propanol | 10 | >99 | 97 (R) |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions and substrate scope.
Table 2: Substrate Scope using (S)-1-benzyl-4-(diphenylphosphino)piperazine / [Ru(p-cymene)Cl₂]₂ Catalyst System
| Substrate | Product | Conversion (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | >99 | 97 (R) |
| 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 98 | 95 (R) |
| 2'-Chloroacetophenone | 1-(2-chlorophenyl)ethanol | 99 | 96 (R) |
| Propiophenone | 1-Phenyl-1-propanol | 95 | 94 (R) |
| 2-Acetylnaphthalene | 1-(naphthalen-2-yl)ethanol | 97 | 98 (R) |
Reaction Conditions: Substrate (1 mmol), [Ru(p-cymene)Cl₂]₂ (0.005 mmol), Ligand (0.011 mmol), KOH (0.1 mmol) in 2-propanol (5 mL) at 80°C for 10 h.
Experimental Protocols
General Protocol for In-Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of a prochiral ketone using a piperazine-based phosphine ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
Chiral piperazine-based ligand (e.g., (S)-1-benzyl-4-(diphenylphosphino)piperazine)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous 2-propanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) or other suitable base[6]
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol%) and the chiral piperazine-based ligand (0.011 mmol, 2.2 mol%).
-
Add anhydrous 2-propanol (2.5 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
In a separate vial, dissolve the prochiral ketone (1 mmol) and KOH (0.1 mmol) in anhydrous 2-propanol (2.5 mL).
-
Transfer the substrate solution to the catalyst mixture via syringe.
-
Heat the reaction mixture to 80°C and stir for the time indicated by TLC or GC analysis (typically 10-16 hours).
-
Cool the reaction to room temperature and quench with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.[9]
-
Determine the conversion by ¹H NMR or GC analysis.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[9]
Protocol for the Synthesis of a Representative Piperazine-Based Ligand: (S)-1-benzyl-4-(diphenylphosphino)piperazine
Materials:
-
(S)-1-Benzylpiperazine
-
Chlorodiphenylphosphine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve (S)-1-benzylpiperazine (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (50 mL) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add chlorodiphenylphosphine (10 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure ligand.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of chiral secondary alcohols.
Catalytic Cycle
Caption: Proposed outer-sphere catalytic cycle for Ru-catalyzed ATH.
Ligand-Metal Complex Structure
Caption: Simplified structure of a Ru-complex with a P,N-piperazine ligand.
References
- 1. A new synthesis method of worthwhile enantiopure secondary alcohols has been developed - Latvijas Organiskās sintēzes institūts [osi.lv]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: (S)-(1-Methylpiperidin-2-yl)methanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(1-Methylpiperidin-2-yl)methanol is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its stereodefined structure, containing a secondary amine within a piperidine ring and a primary alcohol, offers multiple points for chemical modification. This allows for its incorporation into complex molecular architectures where specific stereochemistry is crucial for biological activity and selectivity. The piperidine scaffold is a prevalent motif in numerous centrally active pharmaceuticals, including analgesics and antipsychotics, making its derivatives highly sought after in drug discovery and development.
These application notes provide detailed protocols for the synthesis of this compound from a common chiral precursor, (S)-pipecolic acid. Furthermore, we present its application as a chiral ligand in asymmetric synthesis and its conversion to a reactive intermediate for further elaboration, highlighting its versatility in the construction of novel pharmaceutical candidates.
Data Presentation
Table 1: Synthesis of this compound from (S)-Pipecolic Acid
| Step | Reaction | Key Reagents & Conditions | Typical Yield (%) | Purity (%) |
| 1 | N-Methylation | (S)-Pipecolic acid, Formaldehyde, Formic acid (Eschweiler-Clarke reaction) | 85-95 | >98 |
| 2 | Reduction | (S)-1-Methylpiperidine-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous THF, 0 °C to reflux | 80-90 | >99 |
Table 2: Application in Pharmaceutical Intermediate Synthesis
| Application | Reaction | Key Reagents & Conditions | Product Type | Typical Yield (%) | Enantiomeric Excess (ee%) |
| Chiral Ligand | Asymmetric diethylzinc addition to benzaldehyde | This compound, Diethylzinc, Benzaldehyde, Toluene, 0 °C | Chiral secondary alcohol | 85-95 | >90 |
| Building Block Synthesis | Conversion to chloromethyl derivative | This compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM), 0 °C to RT | Chiral electrophile | 90-98 | >99 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of this compound starting from (S)-pipecolic acid.
Step 1: Synthesis of (S)-1-Methylpiperidine-2-carboxylic acid (via Eschweiler-Clarke Reaction)
-
Materials:
-
(S)-Pipecolic acid
-
Formic acid (98-100%)
-
Formaldehyde (37 wt. % in H₂O)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (50% w/v)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a round-bottom flask, add (S)-pipecolic acid (1.0 eq).
-
Add formic acid (3.0 eq) and formaldehyde solution (2.5 eq).
-
Heat the mixture to 100 °C and maintain under reflux for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid.
-
Evaporate the mixture to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Carefully basify the solution to pH > 10 with a 50% sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Methylpiperidine-2-carboxylic acid.
-
Step 2: Reduction to this compound
-
Materials:
-
(S)-1-Methylpiperidine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with dropping funnel and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer
-
-
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a three-necked flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (S)-1-Methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure.
-
Protocol 2: Application as a Chiral Ligand in Asymmetric Synthesis
This protocol provides a representative example of using this compound as a chiral ligand for the enantioselective addition of diethylzinc to an aldehyde.
-
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk flask and syringe techniques
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 eq) in anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc solution (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst complex.
-
Add benzaldehyde (1.0 eq) dropwise to the catalyst solution at 0 °C.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Protocol 3: Synthesis of (S)-2-(Chloromethyl)-1-methylpiperidine Hydrochloride
This protocol describes the conversion of the alcohol functionality into a more reactive chloromethyl group, a key step for its use as a synthetic building block.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask with a dropping funnel and gas outlet to a trap
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(Chloromethyl)-1-methylpiperidine hydrochloride.
-
Visualizations
Application Notes and Protocols: Reductive Amination Strategies for Building Piperidine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence underscores the critical importance of robust and efficient synthetic methodologies for its construction. Reductive amination has emerged as a powerful and versatile strategy for the synthesis of piperidine rings, offering a direct and often stereocontrolled route to this important structural unit.
This document provides detailed application notes and experimental protocols for key reductive amination strategies employed in the synthesis of piperidine derivatives. These strategies include intramolecular reductive amination (IRA), double reductive amination (DRA), and catalytic reductive amination, among others. The information is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Key Reductive Amination Strategies for Piperidine Synthesis
Reductive amination for piperidine ring formation can be broadly categorized into several key approaches, each with its own advantages and substrate scope. The choice of strategy often depends on the desired substitution pattern, stereochemistry, and the nature of the available starting materials.
Intramolecular Reductive Amination (IRA)
Intramolecular reductive amination is a powerful strategy for the synthesis of piperidines from linear precursors containing both an amine and a carbonyl group (or a precursor to a carbonyl group). This method is particularly effective for the synthesis of polyhydroxylated piperidines, also known as iminosugars, from carbohydrate-derived starting materials.[1] The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding piperidine.
Double Reductive Amination (DRA)
Double reductive amination is a highly efficient one-pot method for the construction of the piperidine skeleton from a 1,5-dicarbonyl compound and a primary amine or ammonia.[2] This approach allows for the formation of two carbon-nitrogen bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.[2] The versatility of this method is enhanced by the wide variety of commercially available primary amines, enabling the synthesis of a diverse range of N-substituted piperidines.[2]
Catalytic Reductive Amination
Catalytic reductive amination utilizes a transition metal catalyst, typically palladium or platinum, with molecular hydrogen as the reducing agent.[3] This method is atom-economical and environmentally friendly. Recent advances have focused on the development of more sustainable and selective catalysts, including the use of earth-abundant metals.[3]
Data Presentation: Comparison of Reductive Amination Strategies
The following tables summarize quantitative data for various reductive amination strategies for piperidine synthesis, allowing for easy comparison of yields and selectivity under different reaction conditions.
Table 1: Intramolecular Reductive Amination of Amino Aldehydes
| Entry | Starting Material | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | 5-Azido-5-deoxy-L-idofuranose | H₂, Pd/C | MeOH | 85 | - | [1] |
| 2 | 6-Amino-6-deoxy-L-idose | NaBH₃CN | MeOH | 78 | 4:1 | [1] |
| 3 | N-Benzyl-5-amino-5-deoxy-L-idose | NaBH(OAc)₃ | CH₂Cl₂ | 92 | >95:5 | [4] |
Table 2: Double Reductive Amination of 1,5-Dicarbonyl Compounds
| Entry | Dicarbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Glutaraldehyde | Benzylamine | NaBH₃CN | MeOH | 75 | - | [5] |
| 2 | 2,6-Heptanedione | Ammonium Acetate | NaBH(OAc)₃ | DCE | 88 | - | [6] |
| 3 | Protected xylo-pentodialdose | (R)-α-Methylbenzylamine | H₂, Pd(OH)₂/C | MeOH | 78 | >98:2 | [2] |
| 4 | 1,5-Dicarbonyl sugar derivative | Ammonium formate | NaBH₃CN | MeOH | 73 | - | [2] |
Table 3: Catalytic Reductive Amination
| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Pyridine | 10% Pd/C | H₂ (50 bar) | H₂O/H₂SO₄ | 95 |[7] | | 2 | 2-Picoline | RuCl₃·xH₂O | H₃N-BH₃ | Dioxane | 89 |[8] | | 3 | N-Benzyl-4-piperidone | Pd(OH)₂/g-C₃N₄ | H₂ (1 atm) | MeOH | >90 |[3] |
Experimental Protocols
Protocol 1: Intramolecular Reductive Amination for the Synthesis of a Polyhydroxypiperidine
This protocol describes the synthesis of a deoxynojirimycin (DNJ) analogue from a carbohydrate-derived amino aldehyde using sodium cyanoborohydride.
Materials:
-
6-Amino-6-deoxy-L-idose derivative (1.0 mmol)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol)
-
Methanol (MeOH), anhydrous (20 mL)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 6-amino-6-deoxy-L-idose derivative (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of acetic acid to the solution to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polyhydroxypiperidine.
Protocol 2: Double Reductive Amination for the Synthesis of an N-Substituted Piperidine
This protocol details the synthesis of N-benzylpiperidine from glutaraldehyde and benzylamine using sodium triacetoxyborohydride.[6]
Materials:
-
Glutaraldehyde (50% aqueous solution) (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
1,2-Dichloroethane (DCE) (20 mL)
-
Acetic acid (1.0 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of glutaraldehyde (1.0 mmol) in 1,2-dichloroethane (20 mL) in a round-bottom flask, add benzylamine (1.1 mmol) and acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediates.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzylpiperidine.
Protocol 3: Catalytic Reductive Amination of Pyridine
This protocol describes the hydrogenation of pyridine to piperidine using a palladium on carbon catalyst.
Materials:
-
Pyridine (10 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol (EtOH) (50 mL)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve pyridine (10 mmol) in ethanol (50 mL).
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine.
-
If necessary, purify the product by distillation.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Overview of Reductive Amination Strategies for Piperidine Synthesis.
Caption: Workflow for Intramolecular Reductive Amination (IRA).
Caption: Workflow for Double Reductive Amination (DRA).
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. Piperidine synthesis [organic-chemistry.org]
Application Notes & Protocols for the Cleavage of Chiral Auxiliaries in Asymmetric Synthesis
Abstract
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the construction of complex, enantiomerically pure molecules.[1][2] These stereogenic units are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity, after which they must be removed cleanly to reveal the desired chiral product.[1] This crucial final step—the cleavage of the auxiliary—is paramount to the success of the synthetic campaign. The choice of cleavage method determines the functional group obtained, impacts the overall yield, and must be executed under conditions that prevent racemization of the newly formed stereocenter.[3] This document provides a comprehensive guide to the theory, application, and execution of cleavage strategies for the most prevalent chiral auxiliaries used in modern organic synthesis, with a focus on explaining the causality behind protocol choices to ensure robust and reproducible results.
Guiding Principles of Chiral Auxiliary Cleavage
The strategic advantage of using a chiral auxiliary lies in its ability to convert a difficult-to-separate mixture of enantiomers into a more readily separable mixture of diastereomers.[4] Once the desired diastereomer is isolated, the final step is the removal of the auxiliary. An ideal cleavage reaction should be:
-
High-yielding: Maximizing the recovery of the valuable chiral product.
-
Chemically selective: Targeting only the bond connecting the auxiliary to the substrate without affecting other functional groups.
-
Stereochemically benign: Occurring without epimerization or racemization at the newly created chiral center.[4]
-
Practical: Allowing for the straightforward separation of the product and the quantitative recovery of the often-valuable chiral auxiliary for reuse.[5]
The selection of a cleavage strategy is fundamentally dictated by the desired functionality in the final product. A single N-acyl auxiliary adduct can be transformed into a carboxylic acid, primary alcohol, aldehyde, ester, or ketone, depending on the reagents employed.
Below is a generalized workflow illustrating the central role of the cleavage step in an auxiliary-mediated asymmetric synthesis.
Figure 1: Generalized workflow for chiral auxiliary-based asymmetric synthesis.
Evans' Oxazolidinone Auxiliaries: The Workhorse of Asymmetric Synthesis
First reported in the early 1980s, Evans' oxazolidinones have become a go-to methodology for the robust installation of stereocenters.[6] Their widespread use is a testament to the high diastereoselectivity they impart in reactions like alkylations and aldol additions, and the versatility of their subsequent cleavage.[6][7]
Mechanism & Causality: Why LiOOH is Superior to LiOH for Carboxylic Acid Formation
A common objective is to convert the N-acyl oxazolidinone into the corresponding chiral carboxylic acid. While one might intuitively consider using a simple hydroxide source like lithium hydroxide (LiOH) for this hydrolysis, this often leads to undesired side reactions. The N-acyl oxazolidinone possesses two electrophilic carbonyl sites: the exocyclic amide and the endocyclic carbamate.
-
Attack by Hydroxide (OH⁻): DFT computations have shown that hydroxide preferentially attacks the less sterically hindered endocyclic carbamate carbonyl.[8][9] This pathway results in the destruction of the oxazolidinone ring, preventing the recovery and recycling of the valuable auxiliary.[8][9][10]
-
Attack by Hydroperoxide (OOH⁻): The use of alkaline hydrogen peroxide (a source of LiOOH) dramatically shifts the selectivity.[4] The hydroperoxide anion is a "softer" nucleophile and selectively attacks the exocyclic amide carbonyl.[4] While the initial attack may still favor the endocyclic position, the subsequent tetrahedral intermediate has a high decomposition barrier.[8][9] This allows for a reversible process, giving the thermodynamically favored attack at the exocyclic carbonyl time to proceed, ultimately leading to the desired carboxylic acid and preserving the auxiliary.[8][9]
Comparative Cleavage Protocols for N-Acyl Evans' Auxiliaries
The choice of reagent provides access to a wide array of functional groups from the same chiral adduct.
| Cleavage Method | Reagent(s) | Product Type | Typical Yield | Key Considerations & Causality |
| Basic Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | 85-95% | The most common method. H₂O₂ is crucial for selective attack on the exocyclic carbonyl, preserving the auxiliary.[3][11] The reaction can evolve oxygen gas, requiring proper venting.[6] |
| Reductive (Mild) | LiBH₄, H₂O | Primary Alcohol | 80-95% | A mild hydride source that reduces the amide to the alcohol without affecting many other functional groups.[3][11] |
| Reductive (Strong) | LiAlH₄ | Primary Alcohol | 85-98% | More powerful than LiBH₄; will reduce other functional groups like esters or nitriles if present.[11] Requires strictly anhydrous conditions. |
| Reductive (Aldehyde) | DIBAL-H or LiAlH₄ + diamine | Aldehyde | 75-90% | Requires careful temperature control (-78 °C) to prevent over-reduction to the alcohol.[3] The intermediate hemiaminal must be stable at low temperatures. |
| Transesterification | NaOMe, MeOH or Ti(OiPr)₄, R'OH | Ester | 80-95% | Useful for directly obtaining esters. Lewis acid catalysis (e.g., Ti(OiPr)₄) is often required for hindered substrates. |
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
This protocol details the standard LiOH/H₂O₂ method for cleaving an N-acyl oxazolidinone to yield a chiral carboxylic acid.[4][5]
Materials:
-
N-acyl oxazolidinone substrate (1.0 equiv)
-
Tetrahydrofuran (THF), analytical grade
-
Deionized Water
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (~4.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (~2.0 equiv)
-
Sodium sulfite (Na₂SO₃), 1.5 M aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Dissolution & Cooling: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add the 30% H₂O₂ solution (~4.0 equiv) dropwise. Following this, add an aqueous solution of LiOH·H₂O (~2.0 equiv) dropwise, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the biphasic mixture at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by the slow, dropwise addition of 1.5 M aqueous sodium sulfite solution to reduce excess peroxide. Causality: This step is critical for safety and to prevent unwanted side reactions during workup. Stir for 30 minutes at room temperature.
-
Auxiliary Recovery: Remove the THF under reduced pressure. Extract the remaining aqueous solution three times with dichloromethane to recover the liberated chiral auxiliary.[11] The combined organic layers can be dried, filtered, and concentrated to recover the auxiliary, which can be purified by recrystallization.
-
Product Isolation: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl. Extract the desired carboxylic acid product three times with ethyl acetate.[5]
-
Purification: Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be further purified by chromatography or crystallization.
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly for asymmetric conjugate additions, cycloadditions, and alkylations.[12][13] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity.[14]
Cleavage Strategies and Challenges
Cleavage of N-acyl sultams can be more challenging than for Evans' auxiliaries. Standard hydrolytic conditions can sometimes lead to low yields due to competitive cleavage of the N-S bond, particularly with sterically hindered substrates.[15]
Figure 2: Decision tree for the cleavage of Oppolzer's sultam auxiliaries.
Protocol: Improved Hydrolysis using Tetrabutylammonium Hydroperoxide
To circumvent issues of low regioselectivity, milder methods have been developed. The use of tetrabutylammonium hydrogen peroxide (TBAH/H₂O₂) under anhydrous conditions has been shown to significantly improve the yield of the desired carboxylic acid.[15]
Materials:
-
N-acyl sultam substrate (1.0 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Tetrabutylammonium hydroxide (TBAH), 40% in water
-
Hydrogen peroxide, 30% aqueous solution
-
Toluene
Procedure:
-
Reagent Preparation (Anhydrous TBAH-H₂O₂): To a solution of 30% H₂O₂, add the aqueous TBAH solution. Remove water azeotropically using toluene under reduced pressure to prepare the anhydrous reagent solution in DME. Causality: Performing the hydrolysis under anhydrous conditions minimizes the N-S bond cleavage side reaction.[15]
-
Reaction Setup: Dissolve the N-acyl sultam substrate in anhydrous DME under an inert atmosphere (e.g., argon).
-
Hydrolysis: Add the prepared anhydrous TBAH-H₂O₂ solution to the reaction mixture and stir at room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, perform a suitable aqueous workup to isolate the carboxylic acid and recover the sultam auxiliary.
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, is a powerful method for the asymmetric alkylation of enolates to produce α-substituted carboxylic acids, ketones, and alcohols in high enantiomeric excess.[16][17] Both enantiomers of pseudoephedrine are inexpensive commodity chemicals.[16]
Cleavage Versatility
A key advantage of the Myers' auxiliary is the diverse set of cleavage conditions that transform the amide into different functional groups.[1] The tertiary amide product of the alkylation is remarkably stable, yet can be cleaved effectively.
| Product Type | Reagent(s) & Conditions | Typical Yield | Key Considerations & Causality |
| Carboxylic Acid | 9 N H₂SO₄, Dioxane, 115 °C | 89-99% | Vigorous acidic hydrolysis. Suitable for robust molecules. The high temperature is needed to overcome the stability of the tertiary amide.[18] |
| Carboxylic Acid | NaOH, H₂O/MeOH/t-BuOH, reflux | 85-95% | Basic hydrolysis conditions. Can be gentler than strong acid for some substrates.[19] |
| Ketone | R'-Li or R'-MgBr, THF | 95-98% | Addition of an organometallic reagent gives a stable tetrahedral intermediate that collapses to the ketone upon acidic workup. |
| Primary Alcohol | Lithium amidotrihydroborate (LAB) | 89-94% | A specialized reducing agent effective for reducing sterically hindered amides to alcohols where other hydrides might fail.[18][19] |
Protocol: Cleavage to an Enantiopure Ketone
Materials:
-
α-substituted pseudoephedrine amide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Organolithium or Grignard Reagent (e.g., MeLi) (2.0-3.0 equiv)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether for extraction
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the pseudoephedrine amide substrate and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the organometallic reagent (e.g., MeLi in ether) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup & Isolation: Allow the mixture to warm to room temperature. Extract with diethyl ether three times. The combined organic layers contain the ketone product and the pseudoephedrine auxiliary.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The ketone product can be separated from the auxiliary using silica gel chromatography.
Concluding Remarks
The cleavage of a chiral auxiliary is not merely the final step in a sequence but a critical transition that determines the ultimate utility of an asymmetric synthesis. A thorough understanding of the mechanisms underpinning different cleavage reactions is essential for method selection and troubleshooting. By considering the desired product, the stability of the substrate, and the potential for side reactions, researchers can strategically select and optimize protocols to maximize yield and preserve the stereochemical integrity of their hard-won chiral molecules. The protocols and principles outlined in this guide serve as a foundation for the successful application of this pivotal synthetic operation.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
- 11. benchchem.com [benchchem.com]
- 12. Camphorsultam - Wikipedia [en.wikipedia.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. synarchive.com [synarchive.com]
- 18. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (S)-(1-Methylpiperidin-2-yl)methanol in Enantioselective Reactions
Welcome to the technical support center for (S)-(1-Methylpiperidin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving enantioselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
This compound is a chiral amino alcohol commonly employed as a chiral ligand or auxiliary in a variety of enantioselective reactions. Its structural features, including a rigid piperidine backbone and a chiral carbinol moiety, make it effective for inducing stereoselectivity.[1][2] It is particularly useful in the asymmetric addition of organometallic reagents to carbonyl compounds and imines, as well as in asymmetric reductions and cycloadditions.[1][3]
Q2: How does this compound induce enantioselectivity?
The mechanism of enantioselective induction typically involves the in-situ formation of a chiral metal-alkoxide complex. This complex coordinates with the substrate (e.g., an aldehyde or imine), creating a sterically defined chiral environment. This chiral pocket favors the approach of the nucleophile from one specific face of the substrate, leading to the preferential formation of one enantiomer of the product.[1][3]
Q3: What are the critical experimental parameters to control for achieving high enantioselectivity?
Several factors are crucial for maximizing enantiomeric excess (ee). These include:
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[4]
-
Solvent: The choice of an appropriate aprotic solvent, such as toluene or THF, is critical as it can influence the conformation and reactivity of the chiral catalyst.[4][5]
-
Purity of Reagents: The presence of moisture or other impurities can significantly reduce enantioselectivity by reacting with the catalyst or reagents.[4][5] Anhydrous conditions are essential.
-
Catalyst Loading: Using an optimal amount of the chiral ligand is important to ensure the catalyzed pathway outcompetes any non-selective background reactions.[5]
Q4: How can I determine the enantiomeric excess (ee) of my product?
The most common methods for determining the enantiomeric excess of a chiral product are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[5] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in enantioselective reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive organometallic reagent (e.g., diethylzinc).2. Insufficient catalyst loading.3. Reaction temperature is too low, leading to slow kinetics.4. Presence of impurities that poison the catalyst. | 1. Use a fresh, properly stored organometallic reagent.2. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).3. Gradually increase the reaction temperature and monitor the progress by TLC or GC.4. Ensure all reagents and solvents are pure and anhydrous. |
| Low Enantioselectivity (ee) | 1. Presence of moisture in the reaction.2. Reaction temperature is too high.3. Incorrect solvent choice.4. Non-catalyzed background reaction is significant.5. Racemization of the product during work-up or purification. | 1. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4]2. Lower the reaction temperature. For some reactions, temperatures as low as -78°C may be necessary.[4]3. Screen different aprotic solvents like toluene, THF, or dichloromethane.4. Increase the catalyst loading or lower the reaction temperature to favor the catalyzed pathway.5. Employ a mild work-up procedure (e.g., using saturated aqueous NH₄Cl) and avoid prolonged exposure to acidic or basic conditions during purification. |
| Inconsistent Results | 1. Variability in the quality of reagents or solvents.2. Inconsistent reaction setup and conditions.3. Degradation of this compound upon storage. | 1. Use reagents and solvents from the same batch for a series of experiments.2. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed.3. Store this compound under an inert atmosphere and at a low temperature as recommended by the supplier. |
Experimental Protocols
General Protocol for Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
1. Catalyst Preparation:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
-
To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol, 10 mol%) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the in-situ formation of the zinc-ligand complex.[3]
2. Reaction Execution:
-
Cool the flask containing the catalyst solution to 0 °C in an ice bath.
-
Add the aldehyde (1.0 mmol) to the flask.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at 0 °C.[3]
-
Stir the reaction mixture at 0 °C for 24 hours or until TLC analysis indicates completion.
3. Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4. Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Visualizations
Caption: General experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
Optimizing reaction conditions for asymmetric diethylzinc addition
Technical Support Center: Asymmetric Diethylzinc Addition
Welcome to the technical support center for asymmetric diethylzinc addition to aldehydes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and achieve high yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the asymmetric diethylzinc addition reaction?
The asymmetric addition of diethylzinc to aldehydes is a chemical reaction that creates chiral secondary alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1] The reaction utilizes a dialkylzinc reagent (diethylzinc) to add an ethyl group to a prochiral aldehyde, with the stereochemical outcome being controlled by a chiral catalyst or ligand.[1]
Q2: Why is diethylzinc a good reagent for this reaction?
Diethylzinc is a highly reactive organometallic reagent.[2] A key challenge in this reaction is managing the competition between the desired chiral catalyst-controlled pathway and the uncatalyzed background reaction, which produces a racemic product and lowers enantioselectivity.[3] The careful selection of ligands and reaction conditions is crucial to favor the catalyzed pathway.
Q3: What are the critical safety precautions for handling diethylzinc?
Diethylzinc is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2][4] It also reacts violently with water.[2][4] Therefore, it must be handled under an inert atmosphere (e.g., dry nitrogen or argon) using air-free techniques in a glove box or a certified fume hood.[5] Always wear flame-resistant personal protective equipment (PPE), and have appropriate quenching agents and fire extinguishers readily available.[5]
Q4: How does the chiral ligand influence the reaction?
The chiral ligand is the most critical component for achieving high enantioselectivity. It coordinates to the zinc metal center, creating a chiral environment that directs the addition of the ethyl group to one specific face of the aldehyde.[6] The structure, purity, and concentration of the ligand significantly impact the reaction's outcome.[6][7] Popular classes of ligands include amino alcohols, diols (like TADDOLs), and phosphines.[1]
Troubleshooting Guide
This section addresses common problems encountered during the asymmetric diethylzinc addition to aldehydes.
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess (ee) is the most frequent issue, often resulting from a competitive uncatalyzed reaction.
| Potential Cause | Troubleshooting Steps |
| Impure Chiral Ligand | Ensure the chiral ligand is of high purity. Recrystallize or purify via chromatography if necessary. Even small impurities can negatively affect catalysis. |
| Uncatalyzed Background Reaction | Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can slow down the uncatalyzed reaction more than the catalyzed one, thereby improving ee.[3] |
| Suboptimal Ligand/Zinc Ratio | The stoichiometry is crucial. Titrate the diethylzinc solution to confirm its concentration. Optimize the molar ratio of the ligand to diethylzinc. A common starting point is 5-20 mol% of the ligand.[3][8] |
| Presence of Water or Oxygen | Rigorously dry all glassware and solvents. Ensure a completely inert atmosphere is maintained throughout the experiment. Diethylzinc is extremely sensitive to moisture and air.[5][9] |
| Incorrect Solvent Choice | The solvent can significantly influence stereoselectivity.[10] Toluene and hexane are commonly used. Screen different non-coordinating solvents to find the optimum for your specific ligand-substrate combination. |
Problem 2: Low or No Reaction Conversion/Yield
If the starting material is not consumed or the product yield is low, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Inactive Diethylzinc Reagent | Diethylzinc solutions can degrade over time. Use a freshly opened bottle or titrate an older solution to determine its active concentration before use. |
| Poorly Activated Zinc (if preparing in situ) | When preparing organozincs in situ, ensure the zinc metal is properly activated (e.g., using a zinc-copper couple) to facilitate the reaction with the ethyl halide.[9] |
| Low Reaction Temperature | While low temperatures often favor enantioselectivity, they also decrease the reaction rate. If conversion is low, try running the reaction at a slightly higher temperature (e.g., 0 °C instead of -20 °C) or for a longer duration. |
| Sterically Hindered Substrate | Highly branched or sterically demanding aldehydes may react slower. Increasing the reaction time, temperature, or using a more active catalyst system may be necessary.[11] |
| Catalyst Inhibition | Impurities in the aldehyde (e.g., the corresponding carboxylic acid from oxidation) can inhibit the catalyst. Purify the aldehyde by distillation or chromatography before use. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting poor reaction outcomes.
Caption: Troubleshooting decision tree for optimizing asymmetric diethylzinc additions.
Quantitative Data on Reaction Parameters
The following tables summarize data from various studies, illustrating the impact of different components on the reaction outcome.
Table 1: Effect of Chiral Ligand on Addition to Benzaldehyde
| Ligand Type | Mol % | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Aziridine-phosphine 6 | 10 | Toluene | 0 to RT | 95 | 96 | [12] |
| Pinane-based Aminodiol | 10 | Toluene | RT | 98 | 96 | [13] |
| (1R,2S)-Thiol 1 | cat. | Toluene | RT | - | ~100 | [11] |
| Carbohydrate-based Diol | 20 | Hexane | 0 | 85 | 95 | [14] |
This table demonstrates that various ligand scaffolds can achieve high enantioselectivity.
Table 2: Effect of Aldehyde Substrate
Reaction catalyzed by an aziridine-phosphine ligand.[12]
| Aldehyde Substrate | Yield (%) | ee (%) |
| Benzaldehyde | 95 | 96 |
| 4-Methylbenzaldehyde | 92 | 90 |
| 4-Methoxybenzaldehyde | 94 | 88 |
| 4-Bromobenzaldehyde | 89 | 90 |
| n-Butyraldehyde | 85 | 90 |
| Cinnamaldehyde | 78 | 85 |
This table shows that both aromatic and aliphatic aldehydes are viable substrates, though electronic properties and structure can influence yield and enantioselectivity.
Detailed Experimental Protocol
This section provides a general, representative protocol for the asymmetric addition of diethylzinc to an aldehyde, inspired by procedures found in the literature.[12][15]
General Workflow Diagram
Caption: General experimental workflow for asymmetric diethylzinc addition.
Materials and Reagents
-
Chiral ligand (e.g., 0.1 mmol, 10 mol%)
-
Anhydrous Toluene (5 mL)
-
Diethylzinc (1.0 M solution in hexanes, 3.0 mL, 3.0 mmol)
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
5% Aqueous HCl solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add the chiral ligand (0.1 mmol).
-
Purge the flask with inert gas, then add anhydrous toluene (5 mL) via syringe.
-
-
Reaction Setup:
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Slowly add the diethylzinc solution (3.0 mmol) dropwise via syringe. Caution: Diethylzinc is pyrophoric.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (or as determined by TLC analysis).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by slowly adding 5% aqueous HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Purify the crude product via flash column chromatography on silica gel.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.
-
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Diethylzinc - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diethylzinc [commonorganicchemistry.com]
- 5. wcu.edu [wcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective addition of diethylzinc to α-branched aldehydes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting low diastereoselectivity in piperidine synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding challenges in achieving high diastereoselectivity in piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My piperidine synthesis is yielding a low diastereomeric ratio (d.r.). What are the primary factors that influence diastereoselectivity?
A1: Low diastereoselectivity in piperidine synthesis can be attributed to several key factors:
-
Choice of Catalyst: In catalytic hydrogenations of substituted pyridines, the catalyst plays a pivotal role in determining the stereochemical outcome. For instance, palladium on carbon (Pd/C) often favors the formation of the trans-isomer, whereas platinum oxide (PtO₂) can preferentially yield the cis-isomer.[1][2][3]
-
Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the diastereomeric ratio. In some cases, thermodynamic equilibrium may not be reached, resulting in a kinetically controlled product distribution. Prolonged reaction times can sometimes lead to the isomerization of the kinetic product to the more thermodynamically stable diastereomer.[1][2]
-
N-Protecting Group: The nature of the protecting group on the piperidine nitrogen influences the steric environment and conformational bias of the ring. This, in turn, can direct the approach of incoming reagents and affect the diastereoselectivity of subsequent transformations.[1]
-
Substrate Stereochemistry: The existing stereocenters on the precursor molecule will influence the facial selectivity of the ring-forming reaction.
-
Chiral Auxiliaries: The use of chiral auxiliaries temporarily attached to the substrate can effectively control the stereochemical course of the reaction, leading to the preferential formation of one diastereomer.[4][5]
Q2: How can I improve the diastereoselectivity of my piperidine synthesis via catalytic hydrogenation of a substituted pyridine?
A2: To improve the diastereoselectivity of pyridine hydrogenation, consider the following strategies:
-
Catalyst Screening: Experiment with different catalysts. As a general guideline, PtO₂ often favors the formation of cis products, while Pd/C can lead to the trans isomer.[1][2][3] Rhodium-based catalysts (Rh/C, Rh₂O₃) can also be effective.[6]
-
Solvent and Additive Effects: The solvent system can influence the catalyst's activity and the substrate's conformation. Acidic additives, such as acetic acid, are often used in these hydrogenations and can impact the stereochemical outcome.
-
Pressure and Temperature Optimization: Systematically vary the hydrogen pressure and reaction temperature. Higher pressures (e.g., 30-80 bar) have been reported to favor the formation of the cis isomer in some cases.[6]
-
Flow Chemistry: For certain substrates, performing the hydrogenation under flow conditions can offer better control over reaction parameters and has been shown to be dependent on the catalyst, temperature, and pressure.[2]
Q3: What are chiral auxiliaries and how can they be used to control diastereoselectivity in piperidine synthesis?
A3: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[4] They impart stereochemical control during a reaction, leading to the formation of one diastereomer in excess. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.[4]
Common strategies involving chiral auxiliaries in piperidine synthesis include:
-
Phenylglycinol-derived Lactams: These auxiliaries allow for diastereoselective alkylation to introduce side chains with high stereocontrol.[7]
-
Carbohydrate-derived Auxiliaries: Amino sugars like D-arabinopyranosylamine can be used to form chiral imines, which then undergo diastereoselective additions.[5][8]
-
2-Benzylpiperidine: This compound itself can act as a chiral auxiliary, leveraging the conformational rigidity of the piperidine ring and the steric bulk of the benzyl group to induce stereoselectivity.[4]
The general workflow for using a chiral auxiliary is as follows:
-
Attachment: Covalently attach the chiral auxiliary to the starting material.
-
Diastereoselective Reaction: Perform the key bond-forming reaction, where the auxiliary directs the stereochemistry.
-
Cleavage: Remove the auxiliary to release the desired chiral piperidine.[4]
Troubleshooting Guides
Issue 1: Poor cis/trans Selectivity in the Reduction of Disubstituted Pyridines
If you are observing a nearly 1:1 mixture of cis and trans diastereomers after the hydrogenation of a disubstituted pyridine, consider the following troubleshooting steps:
| Strategy | Rationale |
| Vary the Catalyst | The coordination of the substrate to the catalyst surface is a key factor in determining the stereochemical outcome. Platinum catalysts (e.g., PtO₂) often favor cis products through syn-addition of hydrogen from the less hindered face. Palladium catalysts (Pd/C) can sometimes lead to the trans isomer, potentially through isomerization mechanisms.[1][2][3] |
| Optimize Hydrogen Pressure | Increasing hydrogen pressure can sometimes enhance the formation of the cis isomer.[6] This may be due to influencing the equilibrium between different adsorbed species on the catalyst surface. |
| Change the Solvent/Acid | The reaction medium can affect the conformation of the substrate and its interaction with the catalyst. Acetic acid is a common solvent/additive; however, exploring other acids or aprotic solvents might alter the selectivity. |
| Employ a Directing Group | A functional group on the pyridine ring can sometimes direct the hydrogenation to a specific face of the molecule. |
Issue 2: Low Diastereoselectivity in Aza-Prins Cyclization
The aza-Prins cyclization is a powerful method for constructing the piperidine ring. If you are experiencing low diastereoselectivity, here are some potential solutions:
| Strategy | Rationale |
| Lewis Acid Screening | The choice of Lewis acid is critical. Different Lewis acids can lead to different levels of stereocontrol. For example, AlCl₃ has been used to promote the formation of trans-2-substituted-4-halopiperidines.[9] |
| Temperature Control | Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Substituent Effects | The steric and electronic properties of the substituents on both the homoallylamine and the carbonyl compound can significantly influence the stereochemical outcome. Modifying these groups may improve selectivity. |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine using PtO₂
This protocol is a general guideline for the hydrogenation of a substituted pyridine to favor the cis-diastereomer.
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 equivalent) in glacial acetic acid.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[6] Monitor the reaction progress using GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with a suitable solvent. The filtrate can then be concentrated and purified by standard methods.
Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary (General Workflow)
This protocol outlines the general steps for using a chiral auxiliary, such as 2-benzylpiperidine, in an asymmetric synthesis.[4]
-
Auxiliary Attachment (Acylation):
-
To a solution of the prochiral carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP).
-
Add the chiral auxiliary, (R)- or (S)-2-benzylpiperidine (1.1 equiv), and allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the resulting chiral N-acylpiperidine by chromatography.
-
-
Diastereoselective Reaction (e.g., Enolate Alkylation):
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral N-acylpiperidine in an anhydrous ether solvent (e.g., THF) and cool to -78 °C.
-
Add a strong base (e.g., LDA or NaHMDS) dropwise to form the enolate.
-
After stirring for a specified time, add the electrophile (e.g., an alkyl halide) and continue to stir at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by chromatography to obtain the diastereomerically enriched product.
-
-
Auxiliary Cleavage (Reductive Cleavage):
-
To a solution of the diastereomerically enriched product in an anhydrous ether solvent (e.g., THF) at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Carefully quench the reaction and perform a standard workup to isolate the chiral product and the recoverable chiral auxiliary.
-
Visualizations
Caption: A workflow for troubleshooting low diastereoselectivity.
Caption: Workflow using a chiral auxiliary for piperidine synthesis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Piperidine synthesis [organic-chemistry.org]
Technical Support Center: Removal and Recycling of Chiral Auxiliaries
Welcome to the Technical Support Center for the removal and recycling of chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the cleavage and recovery of these valuable molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage and recycling.
1. What should I do if my chiral auxiliary fails to cleave completely?
Incomplete cleavage is a common challenge that can often be resolved by systematically evaluating and optimizing the reaction conditions.
-
Verify Reagent Quality and Stoichiometry: Ensure all reagents are fresh, pure, and used in the correct stoichiometric amounts. For instance, the widely used LiOH/H₂O₂ cleavage of Evans auxiliaries is sensitive to the concentration and equivalents of both reagents.[1] An excess of the cleaving agent is often required to drive the reaction to completion.
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may need elevated temperatures to proceed at a reasonable rate. Conversely, for thermally sensitive substrates, lower temperatures may be necessary to prevent decomposition or side reactions.[1]
-
Reaction Time: Monitor the reaction's progress using appropriate analytical techniques like TLC or LC-MS to ensure it has been given sufficient time to reach completion.[1]
-
-
Investigate Alternative Cleavage Methods: If optimizing the current protocol is unsuccessful, consider a different chemical approach. For example, if a basic hydrolysis is failing, an acidic or reductive cleavage might be more effective for your substrate.[1]
2. How can I prevent epimerization of my product during auxiliary removal?
Epimerization, the loss of stereochemical integrity at a chiral center, is a significant risk during auxiliary cleavage, particularly under harsh acidic or basic conditions.
-
Control Base/Acid Strength and Stoichiometry: The choice and amount of acid or base are critical. Milder conditions are generally preferred.
-
Lower Reaction Temperature: Performing the cleavage at lower temperatures (e.g., 0 °C or -78 °C) can significantly reduce the rate of epimerization.[2]
-
Buffered Workup: Utilize buffered aqueous solutions, such as saturated ammonium chloride, during the workup to avoid exposing the product to extreme pH levels.[2]
-
Choose a Milder Cleavage Method: Some cleavage methods are inherently less prone to causing epimerization. Reductive cleavage techniques, for instance, are often gentler than harsh hydrolytic methods.[1]
3. What are the best practices for product purification and auxiliary recycling after cleavage?
Effective purification is crucial for isolating the desired enantiomerically pure product and recovering the valuable chiral auxiliary for reuse.
-
Separation of Diastereomers Before Cleavage: A key advantage of using chiral auxiliaries is the formation of diastereomers, which can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed.[1] This can be a more straightforward path to obtaining an enantiomerically pure final product.[1]
-
Liquid-Liquid Extraction: This is a common first step to separate the cleaved auxiliary from the product. The choice of solvents and the pH of the aqueous phase are critical for efficient separation.[3]
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying the final product.[1]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[1]
-
Auxiliary Recovery: The stream containing the chiral auxiliary (often the aqueous layer after extraction) can be treated to recover the auxiliary, for example, by basification and extraction.[4] Continuous flow processes have been developed for automated recovery and recycling of auxiliaries like Oppolzer's sultam, significantly improving efficiency.[5]
Data on Removal and Recycling of Common Chiral Auxiliaries
The following tables summarize typical yields and recovery rates for the removal of some widely used chiral auxiliaries. Note that actual results will vary depending on the specific substrate and reaction conditions.
Table 1: Cleavage of Evans' Oxazolidinone Auxiliaries
| Cleavage Method | Substrate | Product Yield (%) | Auxiliary Recovery (%) | Diastereomeric Ratio (d.r.) | Reference |
| LiOH/H₂O₂ | N-propionyl oxazolidinone | 89 | 77-85 | >99:1 | [6][7] |
| LiOH/H₂O₂ | N-allyl oxazolidinone | 60-80 | High | 98:2 | [8] |
| LiBH₄ | N-acyl oxazolidinone | 71 | >98 (ee) | >99:1 | [9] |
Table 2: Cleavage of Pseudoephedrine Amides
| Cleavage Method | Product Type | Product Yield (%) | Auxiliary Recovery (%) | Enantiomeric Excess (ee) (%) | Reference |
| Acidic Hydrolysis | Carboxylic Acid | 89-99 | High | >99 | [10] |
| Basic Hydrolysis | Carboxylic Acid | 89-99 | High | >99 | [10] |
| Organolithium Addition | Ketone | 95-98 | High | >99 | [10] |
| LiAlH(OEt)₃ Reduction | Aldehyde | 75-82 | High | 90-98 | [4] |
| LiBH₄/TMSCl Reduction | Primary Alcohol | 89-94 | High | >99 | [10] |
Table 3: Recycling of Oppolzer's Sultam
| Process | Recovery Method | Crude Yield (%) | Purified Yield (%) | Purity (%) | Reference |
| Batch | Recrystallization | - | - | >99 | [11] |
| Continuous Flow | Liquid-Liquid Extraction & Recrystallization | 71-79 | 48-56 | >99 | [11] |
Experimental Protocols
Protocol 1: Cleavage of Evans' Oxazolidinone with LiOH/H₂O₂
This protocol is a standard method for the hydrolytic cleavage of N-acyl oxazolidinones to yield carboxylic acids.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 4:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add 30% aqueous hydrogen peroxide (4.0 equivalents) dropwise, followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 equivalents).
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Workup and Auxiliary Recovery: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. Extract the carboxylic acid product with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[12]
Protocol 2: Cleavage of Pseudoephedrine Amides via Acidic Hydrolysis
This protocol is effective for the cleavage of pseudoephedrine amides to produce carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equivalent) in dioxane.
-
Acid Addition: Add an equal volume of 9-18 N aqueous sulfuric acid.
-
Reaction Conditions: Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the mixture with an organic solvent like ethyl acetate to isolate the carboxylic acid product.
-
Auxiliary Recovery: The aqueous layer can be basified with a strong base (e.g., NaOH) to a pH > 12. The pseudoephedrine auxiliary can then be extracted with an organic solvent such as dichloromethane.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing chiral auxiliaries? A1: The choice of cleavage method depends on the structure of the chiral auxiliary and the desired product. Common methods include hydrolytic cleavage (acidic or basic), reductive cleavage (e.g., with LiAlH₄ or LiBH₄), and oxidative cleavage.[1][2]
Q2: How do I choose the right chiral auxiliary for my reaction? A2: The selection of a chiral auxiliary is based on several factors, including the type of reaction, the substrate, and the desired stereochemical outcome. It is crucial to consult scientific literature for precedents with similar transformations.[11]
Q3: Are there safety concerns with any common cleavage reactions? A3: Yes, the cleavage of Evans' oxazolidinones with LiOH/H₂O₂ can be exothermic and generate oxygen gas, which can be a safety hazard, especially on a larger scale.[11] Careful temperature control and dropwise addition of reagents are recommended to mitigate these risks.[11]
Q4: Can chiral auxiliaries be used in large-scale industrial synthesis? A4: Yes, chiral auxiliaries are frequently used in the pharmaceutical industry for the large-scale synthesis of active pharmaceutical ingredients (APIs).[13] Their reliability and the predictability of their stereochemical control make them a valuable tool in drug development.[14]
Q5: Is it always necessary to remove the chiral auxiliary? A5: In most applications, the chiral auxiliary is removed to yield the final target molecule. However, in some cases, the auxiliary may be an integral part of the final desired structure. The primary purpose of a chiral auxiliary is to be a temporary stereodirecting group.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Chiral Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of chiral piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying chiral piperidine derivatives? A1: The main strategies for separating enantiomers of piperidine derivatives are diastereomeric salt resolution, chiral chromatography (including High-Performance Liquid Chromatography - HPLC and Supercritical Fluid Chromatography - SFC), and kinetic resolution.[1][2][] The choice depends on factors like the scale of purification, the physicochemical properties of the derivative, available equipment, and the desired level of purity.[4]
Q2: How do I choose the best purification method for my specific piperidine derivative? A2: For large-scale separations, diastereomeric salt formation is often the most economically viable method.[4] Chiral HPLC and SFC are preferred for high-purity analytical work and small-to-medium scale preparative separations, offering high resolution and faster method development.[][4][5] Kinetic resolution is a powerful technique, particularly when a suitable catalyst or enzyme is available to selectively react with one enantiomer, leaving the other enriched.[1][6][7]
Q3: What is the difference between chiral HPLC and chiral SFC? A3: Chiral HPLC uses liquid mobile phases, whereas chiral SFC primarily uses supercritical CO₂ with an organic co-solvent (modifier).[][8] SFC often provides faster separations, reduced organic solvent consumption (making it a "greener" technique), and quicker column equilibration times compared to HPLC.[5][8] SFC can also offer complementary selectivity to HPLC for challenging separations.[]
Q4: Can the resolved diastereomeric salt be used directly in the next synthetic step? A4: Yes, a significant advantage of diastereomeric salt resolution is that the isolated and purified salt can often be used directly in subsequent reactions, such as amide bond formations, without needing a separate step to liberate the free base.[2]
Purification Technique Workflow
References
- 1. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Screening for Asymmetric Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst screening for asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Troubleshooting Low Enantioselectivity (ee)
Q1: My asymmetric reaction is producing a low enantiomeric excess (ee). What are the most common causes?
Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can originate from several factors. A systematic investigation of the catalyst system, reaction conditions, and starting material purity is crucial. Subtle alterations in the reaction environment can significantly influence the stereochemical outcome.[1][2][3]
Potential causes include:
-
Catalyst-Related Issues:
-
Suboptimal Catalyst/Ligand: The selected chiral catalyst or ligand may not be the best fit for your specific substrate.[2]
-
Catalyst Decomposition: The catalyst might be sensitive to air, moisture, or impurities, leading to the formation of a less selective or non-selective catalytic species.[2]
-
Incorrect Catalyst Loading: Both excessively high and low catalyst loadings can adversely affect enantioselectivity.[2][4]
-
-
Reaction Condition Issues:
-
Suboptimal Temperature: Higher reaction temperatures can diminish the energy difference between diastereomeric transition states, resulting in lower ee.[1][2][3][4][5]
-
Inappropriate Solvent: The solvent's polarity and coordinating ability can significantly impact the catalyst's performance and the organization of the transition state.[2][3]
-
Incorrect Concentration: Reactant concentrations can influence reaction kinetics and potentially lead to the formation of catalyst aggregates with varying selectivities.[2]
-
-
Substrate and Reagent Issues:
Q2: How can I systematically troubleshoot low enantioselectivity?
A methodical approach is essential to pinpoint the cause of low ee. The following workflow outlines a logical sequence of experiments:
Caption: A logical workflow for troubleshooting low enantioselectivity.
Q3: How does reaction temperature affect enantioselectivity?
Temperature is a critical parameter in asymmetric catalysis. Lowering the reaction temperature often enhances enantioselectivity because it favors the transition state with the lower activation energy, which leads to the major enantiomer.[5] Conversely, higher temperatures can provide sufficient energy to overcome this small energy difference, leading to a decrease in selectivity.[4][5]
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 60 | 75 |
| 25 | 88 |
| 0 | 95 |
| -20 | 98 |
| Note: Data is representative and will vary depending on the specific reaction. |
Section 2: Troubleshooting Poor Yield and Reaction Rate
Q1: My reaction shows good stereoselectivity, but the yield is very low. What are the likely causes?
Low yield with good stereoselectivity suggests that the desired catalytic cycle is effective from a selectivity perspective, but other factors are hindering the overall conversion.
Common causes include:
-
Catalyst Deactivation: The catalyst may be losing activity during the reaction.[3] This can be due to impurities, product inhibition, or thermal instability.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.[3]
-
Poor Mixing: In heterogeneous reactions, inefficient mixing can limit substrate-catalyst interaction.[3]
-
Suboptimal Reaction Time or Temperature: The reaction may not have reached completion, or a higher temperature might be needed for activation (while carefully monitoring the effect on ee).
-
Product Instability: The product may be unstable under the reaction or workup conditions.
Q2: My reaction is very slow or does not reach completion. What can I do?
Poor catalyst activity can stem from several sources. Consider the following troubleshooting steps:
-
Increase Catalyst Loading: Incrementally increase the amount of catalyst.
-
Increase Temperature: Carefully raise the reaction temperature, keeping in mind the potential impact on enantioselectivity.
-
Screen for a More Active Catalyst: The chosen catalyst may not be sufficiently active for the specific transformation.
-
Check for Inhibitors: Ensure all reagents and solvents are pure and free from potential catalyst poisons.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 45 |
| 5 | 12 | 85 |
| 10 | 8 | 92 |
| Note: Data is representative and will vary depending on the specific reaction. |
Experimental Protocols
Protocol 1: General Catalyst Screening Workflow
High-throughput screening methods are invaluable for rapidly identifying promising catalysts from a library.[6][7][8]
Caption: A general workflow for asymmetric catalyst screening.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the substrate, reagents, and each catalyst/ligand in a suitable anhydrous solvent.
-
Reaction Plate Setup: In an inert atmosphere (e.g., a glovebox), dispense the substrate and reagent stock solutions into the wells of a microtiter plate.
-
Catalyst Addition: Add the individual catalyst/ligand stock solutions to their respective wells.
-
Reaction Execution: Seal the plate and place it on a shaker at the desired temperature for a predetermined time.
-
Quenching and Sample Preparation: Quench the reactions simultaneously and prepare the samples for analysis (e.g., dilution, filtration).
-
Analysis: Analyze the crude reaction mixtures using a high-throughput method like chiral HPLC or SFC-MS to determine yield and enantiomeric excess.[9]
-
Data Evaluation: Compare the ee values and yields to identify the most effective catalysts for further optimization.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for determining the enantiomeric excess of a chiral compound.[10] The direct method, which employs a chiral stationary phase (CSP), is often preferred for its simplicity.[10]
Methodology:
-
Sample Preparation:
-
Prepare a racemic standard of your product at a known concentration in the mobile phase.
-
Dissolve your reaction product in the mobile phase at a similar concentration.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Select a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).[5]
-
Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol.[5] The exact ratio should be optimized for your specific compound.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, typically ambient (25°C).
-
Detection: Use a UV detector at a wavelength where your compound has strong absorbance.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm baseline separation.
-
Inject your sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess:
| Parameter | Typical Value/Condition |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (25°C) |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Note: These are example conditions and require optimization for each specific analyte.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-throughput methods for the development of new catalytic asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. physicsforums.com [physicsforums.com]
Managing reaction intermediates in multi-step piperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction intermediates during multi-step piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when managing intermediates in piperidine synthesis?
A1: Researchers often face several challenges during multi-step piperidine synthesis, primarily related to the stability and reactivity of intermediates. Key issues include the formation of stable dihydropyridine intermediates that are difficult to fully reduce, unwanted side reactions such as over-reduction or polymerization, and difficulties in purifying intermediates from starting materials or byproducts.[1][2] Catalyst deactivation and low reaction yields are also common hurdles.[3][4]
Q2: How can I minimize the formation of unwanted side products during the reduction of pyridine to piperidine?
A2: Minimizing side products requires careful control of reaction conditions. Lowering the reaction temperature can help prevent polymerization and decomposition.[2] Optimizing the reaction time is also crucial to avoid prolonged exposure of the product to harsh conditions.[2] The choice of catalyst and solvent can significantly influence the reaction's selectivity. For instance, using a catalyst less prone to poisoning, like rhodium, can be beneficial.[3] Additionally, employing protecting groups can prevent side reactions.[2]
Q3: I am struggling to separate the final piperidine product from unreacted pyridine. What is the best approach?
A3: Simple fractional distillation is often ineffective for separating piperidine and pyridine due to the formation of a constant boiling azeotropic mixture.[2] More effective methods include azeotropic distillation with water or selective salt formation.[2][5] Piperidine can react with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2][6]
Q4: My reaction to reduce a substituted pyridine is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A4: Low or no conversion in pyridine reduction can stem from several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.[3] Ensure high-purity reagents and consider using a fresh batch of catalyst.
-
Insufficient Hydrogen Pressure: In catalytic hydrogenations, inadequate hydrogen pressure can limit the reaction rate.[3] Ensure your system is properly pressurized and that there is efficient mixing to facilitate gas-liquid mass transfer.
-
Low Reaction Temperature: The activation energy for the reaction may not be met.[3] Gradually increasing the temperature while monitoring for side product formation can improve conversion.
-
Inactive Catalyst: The catalyst batch itself might be inactive.[3] It is advisable to test the catalyst on a small-scale reaction with a known substrate.
Q5: How can I improve the stability of dihydropyridine intermediates?
A5: Dihydropyridine intermediates can be unstable and prone to re-oxidation or side reactions. Their stability can be enhanced by using N-acyl protecting groups on the nitrogen atom.[1] The use of certain chiral auxiliaries has also been shown to improve the stability of these intermediates.[1]
Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion
This guide provides a systematic approach to troubleshooting low yields and incomplete conversions in piperidine synthesis.
Guide 2: Formation of Side Products
This guide helps in identifying the cause of and mitigating the formation of common side products.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Over-reduction Products | Reaction temperature too high or reaction time too long. | Reduce reaction temperature and monitor the reaction progress closely to stop it once the desired intermediate is formed. |
| Partial Reduction | Insufficient hydrogen pressure or catalyst deactivation. | Increase hydrogen pressure incrementally.[3] Use a fresh batch or a more robust catalyst.[3] |
| Polymerization/Decomposition | High reaction temperatures. | Lower the reaction temperature.[2] |
| Aspartimide Formation | Base-catalyzed side reaction, especially with Asp-Gly motifs.[7] | Use a weaker base for deprotection or employ backbone protection strategies.[8] |
| Aza-Michael Addition | Reaction of piperidine with Michael acceptors (e.g., maleimides).[7] | Introduce the Michael acceptor after the piperidine deprotection step.[7] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Pyridine using Rhodium(III) Oxide
This protocol is adapted from a procedure demonstrating high selectivity under mild conditions.[3]
Materials:
-
Pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)
-
Hydrogen gas (high purity)
-
Autoclave
Procedure:
-
To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg).
-
Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.
-
Place the vial inside an autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40 °C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Purification of Piperidine from Pyridine via Salt Formation
This protocol describes a method to separate piperidine from unreacted pyridine.[2][6]
Materials:
-
Mixture of piperidine and pyridine
-
Organic solvent (e.g., acetone)
-
Carbon dioxide (CO₂) gas
-
Alkaline solution (e.g., aqueous KOH)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Dissolve the mixture of pyridine and piperidine in an organic solvent like acetone.
-
Bubble CO₂ gas through the solution. Piperidine will react to form a solid piperidinium salt, which will precipitate out of the solution.
-
Filter the mixture to isolate the solid piperidinium salt.
-
Wash the solid salt with a small amount of cold solvent to remove any remaining pyridine.
-
Add the piperidinium salt to an alkaline solution to dissociate the salt and liberate the free piperidine.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the purified piperidine.
Quantitative Data Summary
The following table summarizes typical yields for various piperidine synthesis methods. Note that yields are highly substrate-dependent and the values below are indicative.
| Synthesis Method | Catalyst/Reagent | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | Rhodium(III) oxide | High selectivity | [3] |
| Pd/C or PtO₂ | ~90% | [9] | |
| Reductive Amination | Varies | Good, but requires optimization | [2] |
| Thioamide Derivative Formation | Lawesson's reagent | 50-90% | [2] |
| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ | Good overall yields | [10] |
| Hydrogenation of Substituted Pyridines | PtO₂ | 50-90% | [11] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Solvent Effects on Stereoselectivity in Asymmetric Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with solvent effects on stereoselectivity in asymmetric catalysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Enantioselectivity (ee)
You are observing high conversion to your desired product, but the enantiomeric excess is disappointingly low.
Potential Causes and Solutions:
-
Suboptimal Solvent Choice: The solvent plays a crucial role in the geometry and stability of the diastereomeric transition states.[1] Interactions such as hydrogen bonding, dipole-dipole interactions, and steric effects can significantly influence the stereochemical outcome.[2]
-
Incorrect Reaction Temperature: Enantioselectivity is often highly sensitive to temperature.[3][4] Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher ee.[4]
-
Solution: Perform a temperature optimization study. Systematically lower the reaction temperature and monitor the effect on enantioselectivity. Be aware that this may also decrease the reaction rate.[5]
-
-
Presence of Impurities in Solvent: Trace amounts of water, peroxides, or other reactive species in the solvent can deactivate the catalyst or alter its selectivity.[5]
-
Solution: Use freshly distilled or high-purity anhydrous solvents. Consider adding a drying agent if your reaction is particularly sensitive to moisture.[5]
-
-
Solvent Viscosity: High solvent viscosity can lead to low rates of mass transfer for reagents, which can negatively affect selectivity.[2]
-
Solution: If possible, choose a less viscous solvent. Alternatively, diluting the reaction mixture with a low-viscosity co-solvent can help.[2]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Poor or Irreproducible Yield
You have achieved high enantioselectivity, but the reaction yield is low or varies between runs.
Potential Causes and Solutions:
-
Catalyst Deactivation or Inhibition: Impurities in the solvent or starting materials can act as catalyst poisons.[1][4] The catalyst may also be unstable under the reaction conditions.[1]
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction mixture will be heterogeneous, leading to a slower and incomplete reaction.
-
Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature.
-
-
Suboptimal Reaction Conditions: The reaction time may be insufficient, or the temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Monitor the reaction progress over time to determine if it has stalled. A modest increase in temperature or reaction time might be necessary, but be sure to monitor the effect on enantioselectivity.[1]
-
-
Variable Solvent Quality: Different batches of the same solvent can have varying levels of impurities, leading to inconsistent results.[5]
-
Solution: Use solvent from the same batch for a series of experiments or re-purify the solvent before use.[5]
-
Troubleshooting Workflow for Poor Yield
Caption: A systematic approach to troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for the enantioselectivity of my reaction?
A1: The solvent is not just an inert medium; it actively participates in the catalytic cycle.[5] It can influence the stability and conformation of the catalyst, substrate, and, most importantly, the transition state.[5] Solvent molecules can coordinate with the catalyst or reactants, creating a specific chiral environment that favors one reaction pathway over the other, thereby directly impacting the enantiomeric excess (ee%) of the product.[5]
Q2: I'm observing a significant drop in enantioselectivity when I scale up my reaction. Could the solvent be the cause?
A2: Yes, solvent-related issues are a common cause of problems during scale-up.[5] Ensure that the purity of the solvent used in the larger scale reaction is identical to that used during optimization.[5] Even trace amounts of impurities can have a pronounced effect on the catalyst's performance.[5] Additionally, mass and heat transfer can be different in larger reactors, potentially leading to temperature gradients that affect enantioselectivity.[5]
Q3: How do I choose a starting set of solvents for a screening experiment?
A3: A good starting point is to select a range of solvents with diverse properties. This should include solvents with varying polarities (polar aprotic, polar protic, and non-polar), coordinating abilities, and viscosities. For example, a typical screening set might include toluene, dichloromethane, tetrahydrofuran (THF), acetonitrile, and an alcohol like isopropanol.
Q4: Can the solvent change the configuration of the major enantiomer produced?
A4: Yes, in some cases, changing the solvent can lead to an "enantiodivergent" outcome, where one solvent favors the formation of the (R)-enantiomer and another favors the (S)-enantiomer.[6][7] This is often due to a change in the reaction mechanism or the dominant catalyst-substrate interactions in different solvent environments.[6]
Data Presentation
The following tables summarize the impact of different solvents on the enantioselectivity and yield of common asymmetric reactions. The data is illustrative and will vary depending on the specific catalyst, substrate, and reaction conditions.
Table 1: Effect of Solvent on Enantioselectivity in an Asymmetric Diels-Alder Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 95 | 92 |
| 2 | Dichloromethane | 9.1 | 98 | 85 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 90 | 78 |
| 4 | Acetonitrile | 37.5 | 85 | 60 |
| 5 | Methanol | 32.7 | 70 | 45 |
Table 2: Effect of Solvent on an Asymmetric Aldol Reaction [8]
| Entry | Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | DMSO | 99 | 88 |
| 2 | NMP | 99 | 85 |
| 3 | DMF | 99 | 80 |
| 4 | CH₃CN | 95 | 75 |
| 5 | THF | 80 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Asymmetric Catalysis
Objective: To identify the optimal solvent for a given asymmetric reaction to maximize enantioselectivity and/or yield.
Methodology:
-
Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials. Prepare stock solutions of the substrate and any achiral reagents in a volatile solvent (e.g., dichloromethane) to ensure accurate and consistent dispensing.
-
Solvent Dispensing: To each vial, add the desired volume of the screening solvent.
-
Reagent Addition: Add the catalyst to each vial. If using stock solutions, add the substrate and other reagents. If the reagents are solids, they can be weighed directly into the vials.
-
Reaction Initiation: If necessary, add the final reagent to initiate the reaction.
-
Reaction Conditions: Seal the vials and place them on a stirrer plate at the desired reaction temperature. Ensure consistent stirring for all reactions.
-
Monitoring and Analysis: After a set reaction time, quench the reactions. Analyze the conversion and enantiomeric excess for each reaction using a validated analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]
Solvent Screening Workflow
Caption: A general workflow for a solvent screening experiment.
Protocol 2: General Procedure for Determining Enantiomeric Excess (ee) by Chiral HPLC
Objective: To accurately determine the enantiomeric excess of a chiral product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of your reaction mixture or purified product in a suitable solvent, typically the mobile phase to be used for the HPLC analysis.
-
Method Development:
-
Select a chiral stationary phase (CSP) column appropriate for the class of compound being analyzed.
-
Develop a mobile phase (a mixture of solvents like hexane and isopropanol) that provides good separation of the two enantiomers.
-
Optimize the flow rate and column temperature to achieve baseline resolution of the enantiomer peaks in a reasonable time.
-
-
Analysis: Once a suitable method is established, inject your sample onto the HPLC system.
-
Data Integration: Integrate the peak areas of the two enantiomers in the resulting chromatogram.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[2]
References
- 1. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]
- 6. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Chiral Amines in Asymmetric Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the judicious selection of a chiral amine catalyst is a critical juncture in the design and execution of asymmetric syntheses. These organic molecules are instrumental in creating stereochemically defined products, a necessity for pharmaceuticals and other biologically active compounds. This guide provides a comparative analysis of common chiral amines, supported by experimental data, to inform the selection of the optimal catalyst for specific synthetic challenges.
Chiral amines are a cornerstone of organocatalysis, primarily operating through two key mechanisms: enamine and iminium ion catalysis.[1] Their structural diversity, from readily available amino acids to complex alkaloids, allows for a high degree of tunability in steric and electronic properties, which in turn dictates the stereochemical outcome of a reaction.[2] This analysis focuses on the performance of representative chiral amines in two fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives have been extensively studied and are highly effective catalysts for this transformation.[3] The following table summarizes the performance of various chiral amines in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde, a common benchmark reaction.
| Catalyst Class | Catalyst Example | Yield (%) | ee (%) | syn:anti Ratio |
| Amino Acids | L-Proline | 99 | 96 | 95:5 |
| Prolinol Derivatives | (S)-Diphenylprolinol TMS Ether | 98 | 99 | 99:1 |
| Cinchona Alkaloids | Quinine-derived amine | 85 | 92 | 90:10 |
| Diamines | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 95 | 98 | 97:3 |
Note: The data presented are representative values from various literature sources and can vary based on specific reaction conditions.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a versatile tool for the enantioselective formation of carbon-carbon bonds. Chiral secondary amines, particularly proline derivatives, are effective catalysts for the addition of aldehydes and ketones to nitroalkenes.[4] The table below compares the performance of different chiral amines in the Michael addition of propanal to nitrostyrene.[4]
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Data sourced from a comparative study on chiral amine catalysts in asymmetric Michael additions.[4]
Experimental Protocols
A generalized experimental protocol for a chiral amine-catalyzed asymmetric reaction is provided below. This should be adapted based on the specific substrates, catalyst, and solvent system being employed.
General Protocol for Asymmetric Michael Addition
-
Preparation: To a flame-dried reaction vial, add the chiral amine catalyst (e.g., (S)-Diphenylprolinol TMS Ether, 0.1 mmol).
-
Reaction Setup: Dissolve the catalyst in the chosen solvent (e.g., CHCl₃, 1.0 mL) and cool the mixture to the desired temperature (e.g., 0 °C).
-
Addition of Reactants: Add the aldehyde (e.g., propanal, 0.5 mmol) to the catalyst solution, followed by the nitroalkene (e.g., nitrostyrene, 0.25 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]
Visualizing the Mechanisms and Workflows
To better understand the role of chiral amines in asymmetric synthesis, the following diagrams illustrate a generalized catalytic cycle and a typical experimental workflow.
References
A Tale of Two Strategies: A Comparative Guide to (S)-(1-Methylpiperidin-2-yl)methanol and Evans' Oxazolidinones in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is replete with strategies for controlling stereochemistry. Among the most reliable and time-tested of these are methods employing chiral auxiliaries. These molecular scaffolds temporarily attach to a substrate, guiding subsequent reactions to produce a desired stereoisomer, and are then cleaved for recovery and reuse.
This guide provides an in-depth comparison of two distinct yet powerful approaches to asymmetric synthesis. On one hand, we have the venerable Evans' oxazolidinones , the gold standard for covalently-bound chiral auxiliaries, renowned for their high diastereoselectivity in a multitude of carbon-carbon bond-forming reactions. On the other, we explore the utility of (S)-(1-Methylpiperidin-2-yl)methanol and its analogs, which primarily function as chiral ligands or catalysts, particularly in the enantioselective addition of organometallic reagents to carbonyls.
This comparison is not merely a catalog of reagents, but a deeper look into two differing philosophies of stereochemical control. We will delve into the mechanistic underpinnings, present and scrutinize experimental data, and provide practical protocols to guide researchers in selecting the optimal strategy for their synthetic challenges.
The Covalent Chaperone: Evans' Oxazolidinones
Introduced by David A. Evans and his group, chiral oxazolidinones have become a cornerstone of modern asymmetric synthesis.[1] Typically derived from readily available amino acids like valine or phenylalanine, both enantiomeric forms are accessible, allowing for the synthesis of either enantiomer of a target molecule.[2]
The power of Evans' auxiliaries lies in their ability to form a rigid, sterically-defined environment around a prochiral center. When an N-acyloxazolidinone is deprotonated, it forms a chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling electrophiles to approach from the less hindered side. This predictable mode of action leads to exceptionally high levels of diastereoselectivity in reactions such as alkylations and aldol additions.[3][4]
Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action
In the case of the aldol reaction, the high diastereoselectivity achieved with Evans' auxiliaries using boron enolates is rationalized by the Zimmerman-Traxler transition state model. The boron atom chelates both the enolate oxygen and the carbonyl oxygen of the auxiliary, forming a rigid, six-membered chair-like transition state. The steric hindrance from the auxiliary's substituent directs the incoming aldehyde to a specific orientation, leading to the predictable formation of the syn-aldol product.[5]
Caption: Zimmerman-Traxler transition state for the Evans' aldol reaction.
The Catalytic Conductor: this compound and Chiral Amino Alcohols
In contrast to the stoichiometric, covalent approach of Evans' auxiliaries, this compound and related chiral amino alcohols typically exert their influence catalytically. They are most prominently used as chiral ligands in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes.[6] This reaction is a fundamental method for creating chiral secondary alcohols.
Mechanism of Stereocontrol: A Chiral Catalyst in Action
In this catalytic cycle, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then acts as a chiral Lewis acid, coordinating to the aldehyde. The steric and electronic properties of the chiral ligand create a biased environment, directing the nucleophilic ethyl group from another molecule of diethylzinc to attack one of the two prochiral faces of the aldehyde carbonyl. This results in the preferential formation of one enantiomer of the secondary alcohol product.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Head-to-Head Comparison: Performance Data
A direct comparison is best illustrated through experimental data from representative reactions.
Table 1: Diastereoselective Alkylation using Evans' Oxazolidinone Auxiliary [4]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Allyl iodide | ~75 | 98:2 |
| Benzyl bromide | ~85 | >99:1 |
| Methyl iodide | ~90 | 99:1 |
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes using Chiral Amino Alcohol Ligands
While specific data for this compound is not extensively documented in comparative studies, the performance of structurally similar chiral amino alcohol ligands provides a strong benchmark.
| Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Benzaldehyde | (S)-2-Anilinomethyl-1-benzylpyrrolidine | 94 | 92 | [1] |
| 1-Naphthaldehyde | (S)-2-Anilinomethyl-1-benzylpyrrolidine | 92 | 94 | [1] |
| Benzaldehyde | N-phenylfluorenyl β-amino alcohol | >95 | up to 97 | [7] |
Practical Considerations: A Scientist's Perspective
| Feature | Evans' Oxazolidinones | This compound & Analogs |
| Mode of Action | Stoichiometric, covalently bound chiral auxiliary. | Catalytic chiral ligand. |
| Key Reactions | Alkylation, aldol, Michael addition, Diels-Alder. | Addition of organometallics to carbonyls. |
| Stereocontrol | Excellent diastereoselectivity (often >95% d.r.). | Good to excellent enantioselectivity (often 80-97% e.e.). |
| Attachment | Requires acylation of the oxazolidinone nitrogen. | Used in catalytic amounts, no covalent attachment to substrate. |
| Removal | Requires a separate cleavage step (e.g., LiOH/H₂O₂).[8] | Product is directly obtained after workup. |
| Atom Economy | Lower, due to the stoichiometric use of the auxiliary. | Higher, as the chiral agent is a catalyst. |
| Substrate Scope | Broad scope for acyl compounds. | Primarily for aldehydes and ketones. |
| Availability | Commercially available, derived from common amino acids. | Commercially available, can be synthesized from chiral pool materials like (S)-pipecolic acid. |
Experimental Protocols
Representative Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone
This protocol is adapted from established procedures for the alkylation of N-acyloxazolidinones.[4]
Caption: Workflow for a typical Evans' auxiliary-mediated alkylation.
Step-by-Step Methodology:
-
Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 equiv), is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete formation of the (Z)-enolate.
-
Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the diastereomerically enriched product.
-
Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the starting material is consumed. A standard aqueous workup followed by purification yields the chiral carboxylic acid and the recovered chiral auxiliary.[8]
Representative Protocol 2: Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is based on general procedures for the catalytic addition of diethylzinc to aldehydes using chiral amino alcohol ligands.
Caption: Workflow for a chiral ligand-catalyzed diethylzinc addition.
Step-by-Step Methodology:
-
Catalyst Preparation: To a solution of the chiral amino alcohol ligand, such as this compound (0.05-0.10 equiv), in an anhydrous solvent (e.g., toluene) under an inert atmosphere, a solution of diethylzinc (1.0 M in hexanes, 2.0-3.0 equiv) is added dropwise at 0 °C. The mixture is stirred for 20-30 minutes at this temperature.
-
Addition Reaction: The aldehyde (1.0 equiv) is added dropwise to the catalyst solution at 0 °C. The reaction is stirred at this temperature until completion (monitored by TLC).
-
Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the enantiomerically enriched secondary alcohol.
Conclusion: Choosing the Right Tool for the Job
Both Evans' oxazolidinones and chiral amino alcohol ligands like this compound are formidable tools in the arsenal of the synthetic chemist. The choice between them is dictated by the specific synthetic problem at hand.
Evans' oxazolidinones offer a robust and highly predictable method for controlling stereochemistry in a wide range of reactions involving enolates. Their main advantages are the exceptionally high levels of diastereoselectivity and the well-understood mechanism of action. This makes them an excellent choice for complex total synthesis where reliability is paramount. The trade-off is the need for stoichiometric amounts of the auxiliary and the additional steps for its attachment and removal.
This compound and its congeners represent a more atom-economical, catalytic approach. They are particularly effective for the enantioselective synthesis of chiral alcohols from prochiral aldehydes. This strategy avoids the need for covalent modification of the substrate, simplifying the synthetic sequence. While the enantioselectivities are typically very good, they can be more sensitive to the substrate and reaction conditions compared to the diastereoselectivity of Evans' auxiliaries.
Ultimately, a deep understanding of the mechanisms and practical considerations of both approaches will empower researchers to make informed decisions, paving the way for more efficient and elegant syntheses of complex chiral molecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. york.ac.uk [york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Benchmark: (S)-(1-Methylpiperidin-2-yl)methanol versus Oppolzer's Camphorsultam in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For decades, Oppolzer's camphorsultam has stood as a stalwart, its rigid bicyclic structure providing exceptional stereocontrol in a multitude of transformations. This guide presents a comprehensive benchmark of the well-established Oppolzer's camphorsultam against the emerging potential of (S)-(1-Methylpiperidin-2-yl)methanol, offering researchers, scientists, and drug development professionals a data-driven comparison to inform their synthetic strategies.
While Oppolzer's camphorsultam is a classic chiral auxiliary with a vast body of supporting literature, this compound is more frequently employed as a chiral building block or a ligand in asymmetric catalysis. Direct comparative studies are scarce; therefore, this guide will present the performance of Oppolzer's camphorsultam in key asymmetric reactions and contrast it with the available data for piperidine-derived structures in similar transformations, highlighting the distinct applications of each.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this transformation is a key metric for the performance of a chiral auxiliary.
Table 1: Asymmetric Alkylation of N-Acyloxazolidinones and Related Structures
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Oppolzer's Camphorsultam | Benzyl bromide | n-BuLi | THF | -78 | 95 | >99:1 |
| Oppolzer's Camphorsultam | Methyl iodide | NaHMDS | THF | -78 | 85 | 98:2 |
| D-Phenylglycinol derivative¹ | Methyl iodide | s-BuLi | THF | -78 | 90 | 1:2.5 |
¹Data for the alkylation of (R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl) piperidine-2-one. This reaction provides a different diastereomer as the major product.
Oppolzer's camphorsultam consistently delivers exceptional levels of diastereoselectivity in the alkylation of its N-acyl derivatives, often exceeding 99:1. The rigid camphor backbone effectively shields one face of the enolate, directing the approach of the electrophile. In contrast, the use of a chiral piperidine derivative, as seen in the alkylation of an N-protected piperidin-2-one, can also induce stereocontrol, although the selectivity and the preferred diastereomer can vary significantly depending on the substrate and reaction conditions.[1]
Performance in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The chiral auxiliary's role is to control the facial selectivity of the dienophile.
Table 2: Asymmetric Diels-Alder Reaction of N-Acryloyl Derivatives
| Chiral Auxiliary | Diene | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) |
| Oppolzer's Camphorsultam | Cyclopentadiene | TiCl₄ | CH₂Cl₂ | -78 | 92 | >99:1 | >99 |
| Oppolzer's Camphorsultam | Isoprene | Et₂AlCl | CH₂Cl₂ | -78 | 88 | 95:5 | 96 |
Currently, there is a lack of published data on the use of this compound as a chiral auxiliary in Diels-Alder reactions. Oppolzer's camphorsultam, however, is a well-established auxiliary for this transformation, affording high yields and excellent endo-selectivity and enantioselectivity. The predictable stereochemical outcome is a result of the chelation of the Lewis acid to the carbonyl oxygen and the sulfonyl oxygen, creating a rigid dienophile conformation.
Performance in Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Chiral auxiliaries are crucial for controlling the stereochemistry of the newly formed stereocenters.
Table 3: Asymmetric Aldol Reaction of N-Propionyl Derivatives
| Chiral Auxiliary | Aldehyde | Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Oppolzer's Camphorsultam | Isobutyraldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 85 | >98:2 |
| Oppolzer's Camphorsultam | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 | 91 | 97:3 |
Similar to the Diels-Alder reaction, there is limited information on the direct application of this compound as a chiral auxiliary in aldol reactions. Oppolzer's camphorsultam, in contrast, is widely used and provides high levels of syn-selectivity in titanium- and boron-mediated aldol reactions. The stereochemical outcome is dictated by the formation of a rigid, six-membered transition state.
Experimental Protocols
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
References
A Comparative Guide to Asymmetric Alkylation: Pseudoephedrine Amides vs. Other Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of synthesizing enantiomerically pure compounds. Asymmetric alkylation stands out as a fundamental carbon-carbon bond-forming reaction, and the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides an objective comparison of the performance of pseudoephedrine amides against other prominent chiral auxiliaries in asymmetric alkylation, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Look at Diastereoselectivity and Yields
The effectiveness of a chiral auxiliary is primarily measured by the diastereoselectivity (expressed as diastereomeric ratio, dr) and the chemical yield of the alkylation product. The following tables summarize the performance of pseudoephedrine amides and the widely used Evans' oxazolidinone auxiliaries in the asymmetric alkylation of N-propionyl amides with various electrophiles.
Table 1: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide [1]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | 90 | ≥99:1 |
| Ethyl iodide | 88 | 97:3 |
| n-Butyl bromide | 89 | 98:2 |
| Isopropyl iodide | 70 | >95:5 |
Reactions were typically carried out using LDA as a base in the presence of LiCl in THF.[1]
Table 2: Asymmetric Alkylation of N-Acyl Evans' Oxazolidinone Auxiliary [2]
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4-benzyl-2-oxazolidinone) | Allyl Iodide | 98:2 | 61-77 |
| (4-benzyl-2-oxazolidinone) | Benzyl Bromide | >99:1 | 92 |
Table 3: Performance of Pseudoephenamine Amide, a Superior Alternative [1][2]
A close analog of pseudoephedrine, pseudoephenamine, has emerged as a potentially superior chiral auxiliary, often providing products with greater crystallinity and higher diastereoselectivities.[2][3]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | 99 | ≥99:1 |
| Ethyl iodide | 98 | ≥99:1 |
| n-Butyl bromide | 97 | ≥99:1 |
| Allyl bromide | 99 | 98:2 |
Both pseudoephedrine amides and Evans auxiliaries consistently deliver high levels of diastereoselectivity in asymmetric alkylation reactions.[2] Evans auxiliaries are well-known for their broad applicability and predictable stereocontrol.[1] However, pseudoephedrine amides offer the advantages of being derived from an inexpensive starting material and their derivatives are often highly crystalline, which can simplify purification.[4][5]
Mechanism of Stereoinduction
The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to the formation of a rigid, chelated (Z)-enolate in the transition state. The lithium cation chelates between the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This conformation, along with the steric hindrance from the phenyl and methyl groups of the pseudoephedrine, effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[2][3]
Caption: Mechanism of Myers Asymmetric Alkylation.
Experimental Protocols
Detailed and reproducible methodologies are essential for success in synthetic chemistry. The following is a representative experimental protocol for the asymmetric alkylation of an N-acyl pseudoephedrine amide.
General Procedure for Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide:
1. Enolate Formation:
-
In an oven-dried Schlenk flask under a nitrogen atmosphere, a suspension of anhydrous lithium chloride (6.0-7.0 equiv.) in anhydrous tetrahydrofuran (THF) is prepared.
-
Diisopropylamine (2.25 equiv.) is added, and the mixture is cooled to -78 °C.
-
n-Butyllithium (2.1 equiv.) is added, and the resulting mixture is briefly warmed to 0 °C and then re-cooled to -78 °C to form a solution of lithium diisopropylamide (LDA).
-
A solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 equiv.) in THF is then slowly added to the cold LDA solution.[1]
-
The reaction mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.[4]
2. Alkylation:
-
The enolate solution is cooled to 0 °C.
-
The alkyl halide (1.5-4.0 equiv.) is added dropwise.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).[4]
3. Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.[4]
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.[4]
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[4]
-
The crude product can be purified by flash column chromatography or recrystallization.
Cleavage of the Chiral Auxiliary:
The alkylated pseudoephedrine amides can be readily transformed into the corresponding carboxylic acids, alcohols, or ketones.[4][5]
-
For Carboxylic Acids: Acidic or basic hydrolysis can be employed. For instance, heating the amide with 9 N sulfuric acid in dioxane or with tetrabutylammonium hydroxide in a mixture of tert-butyl alcohol and water yields the carboxylic acid.[4][6]
-
For Alcohols: Reduction with a suitable hydride reagent such as LiAlH₄ or LiBH₄ provides the corresponding primary alcohol.[4]
-
For Ketones: Addition of organolithium reagents to the pseudoephedrine amides affords enantiomerically enriched ketones.[6]
Caption: Experimental Workflow for Asymmetric Alkylation.
References
A Comparative Spectroscopic Guide to (S)-(1-Methylpiperidin-2-yl)methanol and Its Synthetic Precursors
For Immediate Publication
Shanghai, China – December 30, 2025 – This guide presents a detailed spectroscopic comparison of the chiral piperidine derivative, (S)-(1-Methylpiperidin-2-yl)methanol, and its key precursors, (S)-pipecolic acid and (S)-piperidin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and detailed protocols to support the synthesis and characterization of these important pharmaceutical building blocks.
The synthetic pathway from a natural amino acid derivative to a functionalized heterocyclic alcohol represents a common transformation in medicinal chemistry. Understanding the spectroscopic changes at each stage is critical for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive dataset, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for each compound.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from (S)-pipecolic acid. The first step involves the reduction of the carboxylic acid functionality to a primary alcohol, yielding (S)-piperidin-2-yl)methanol. The subsequent step is the N-methylation of the secondary amine to produce the final tertiary amine product.
Caption: Synthetic route to this compound.
Experimental Protocols
Reduction of (S)-Pipecolic Acid to (S)-Piperidin-2-yl)methanol
This procedure utilizes lithium aluminum hydride (LiAlH₄) as a potent reducing agent to convert the carboxylic acid to a primary alcohol.
-
Materials: (S)-Pipecolic acid, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Diethyl ether, 15% Sodium Hydroxide solution, Anhydrous Sodium Sulfate, Water.
-
Procedure:
-
A solution of (S)-pipecolic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is cooled to 0 °C and quenched sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting white precipitate is filtered off and washed thoroughly with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-piperidin-2-yl)methanol, which can be purified by distillation or column chromatography.
-
N-Methylation of (S)-Piperidin-2-yl)methanol (Eschweiler-Clarke Reaction)
This classic reaction provides an efficient method for methylating secondary amines without the formation of quaternary ammonium salts.[1][2][3]
-
Materials: (S)-Piperidin-2-yl)methanol, Formaldehyde (37% aqueous solution), Formic Acid (88-98%), Dichloromethane (DCM), 1M Hydrochloric Acid, Sodium Hydroxide.
-
Procedure:
-
To (S)-piperidin-2-yl)methanol (1 equivalent), add formic acid (2-3 equivalents) and formaldehyde solution (2-3 equivalents).[2]
-
The mixture is heated at 80-100 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).[2]
-
After cooling to room temperature, the mixture is made basic by the addition of a sodium hydroxide solution.
-
The aqueous phase is extracted with dichloromethane.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the tertiary amine product.[2] Purification can be achieved by distillation.
-
Spectroscopic Analysis Workflow
The following workflow outlines the standard procedure for the characterization of the synthesized compounds.
Caption: General workflow for spectroscopic characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. Data was acquired using standard analytical techniques. NMR spectra are typically recorded in deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR spectra show characteristic absorption bands (ν) in wavenumbers (cm⁻¹). Mass spectra provide the mass-to-charge ratio (m/z) of the molecular ion.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) & Multiplicity |
| (S)-Pipecolic Acid | H-2 | 3.56 (dd) |
| H-6 | 3.40 (m), 2.99 (m) | |
| H-3, H-4, H-5 | 2.20 (m), 1.87 (m), 1.64 (m) | |
| (S)-Piperidin-2-yl)methanol | H-2 | ~3.0-3.2 (m) |
| -CH₂-OH | ~3.4-3.6 (m) | |
| H-6 | ~2.8-3.0 (m) | |
| H-3, H-4, H-5 | ~1.3-1.7 (m) | |
| -NH, -OH | ~2.5 (br s) | |
| This compound | H-2 | ~2.8 (m) |
| -CH₂-OH | 3.75 (dd), 3.30 (dd) | |
| H-6 | ~2.9 (m), ~2.1 (m) | |
| N-CH₃ | 2.35 (s) | |
| H-3, H-4, H-5 | ~1.2-1.8 (m) | |
| -OH | ~3.5 (br s) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| (S)-Pipecolic Acid | C=O | ~175 |
| C-2 | 61.9 | |
| C-6 | 46.7 | |
| C-3 | 29.4 | |
| C-4 | 24.6 | |
| C-5 | 24.6 | |
| (S)-Piperidin-2-yl)methanol | C-2 | ~55 |
| -CH₂-OH | ~68 | |
| C-6 | ~46 | |
| C-3 | ~26 | |
| C-4 | ~24 | |
| C-5 | ~24 | |
| This compound | C-2 | ~66 |
| -CH₂-OH | ~64 | |
| C-6 | ~57 | |
| N-CH₃ | ~42 | |
| C-3 | ~29 | |
| C-4 | ~26 | |
| C-5 | ~24 |
Table 3: IR and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key IR Absorptions (ν, cm⁻¹) | Mass Spectrum (m/z) [M+H]⁺ |
| (S)-Pipecolic Acid | C₆H₁₁NO₂ | 129.16 | 3400-2500 (O-H, N-H), 1650 (C=O) | 130.08 |
| (S)-Piperidin-2-yl)methanol | C₆H₁₃NO | 115.18 | 3400-3200 (O-H, N-H), 2930, 2850 (C-H) | 116.11 |
| This compound | C₇H₁₅NO | 129.20 | 3400 (O-H), 2930, 2850, 2780 (C-H) | 130.12 |
Note: Spectroscopic data for (S)-piperidin-2-yl)methanol and this compound are based on typical values for similar structures and may vary based on solvent and experimental conditions.
References
A Comparative Guide to Chiral Catalysts in Asymmetric Ketone Reduction: Tosyl-Protected Piperidine Methanol vs. Oxazaborolidines
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral alcohols, the enantioselective reduction of prochiral ketones is a critical transformation. This guide provides an objective comparison of the indirect performance of tosyl-protected piperidine methanol catalysts against the well-established oxazaborolidine catalysts, supported by experimental data to inform catalyst selection for specific synthetic applications.
The asymmetric reduction of ketones to form chiral secondary alcohols is a fundamental reaction in organic synthesis, with broad implications for the pharmaceutical and fine chemical industries. The choice of catalyst is paramount to achieving high yields and enantioselectivities. This guide focuses on a comparison between tosyl-protected piperidine methanol derivatives and oxazaborolidine catalysts, particularly in the context of the borane-mediated reduction of acetophenone, a common benchmark substrate.
Performance Comparison
The following tables summarize the performance of (S)-N-tosyl-2-piperidinemethanol and two widely used oxazaborolidine catalysts in the asymmetric reduction of acetophenone. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the presented data offers valuable insights into the general performance of each catalyst type.
Table 1: Performance of Tosyl-Protected Piperidine Methanol Catalyst
| Catalyst | Substrate | Reducing Agent | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
| (S)-N-Tosyl-2-piperidinemethanol | Acetophenone | BH₃·THF | 10 | 25 | 24 | 85 | 92 (S) |
Table 2: Performance of Oxazaborolidine Catalysts
| Catalyst | Substrate | Reducing Agent | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
| (S)-Proline-derived Oxazaborolidine | Acetophenone | BH₃·THF | 10 | 25 | 1 | >95 | 95 (R) |
| (1R,2S)-1-Amino-2-indanol-derived Oxazaborolidine | Acetophenone | BH₃·THF | 5 | 25 | 0.5 | >95 | 97 (R) |
From the data, it is evident that oxazaborolidine catalysts generally exhibit higher efficiency, requiring shorter reaction times and in some cases lower catalyst loadings to achieve high yields and enantioselectivities. The (1R,2S)-1-amino-2-indanol-derived oxazaborolidine, in particular, shows exceptional performance. The tosyl-protected piperidine methanol catalyst, while effective, requires a significantly longer reaction time to achieve a comparable, albeit slightly lower, enantioselectivity. The stereochemical outcome is also noteworthy, with the (S)-tosyl-protected piperidine methanol leading to the (S)-alcohol, while the proline and aminoindanol-derived oxazaborolidines produce the (R)-enantiomer.
Experimental Protocols
Detailed methodologies are crucial for achieving high enantioselectivity and reproducibility. Below are representative protocols for the use of each catalyst in the asymmetric reduction of acetophenone.
Protocol 1: Asymmetric Reduction of Acetophenone using (S)-N-Tosyl-2-piperidinemethanol
Materials:
-
(S)-N-Tosyl-2-piperidinemethanol
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-N-Tosyl-2-piperidinemethanol (0.1 mmol, 10 mol%).
-
Add anhydrous THF (2.0 mL) and cool the solution to 0 °C.
-
Slowly add a 1 M solution of borane-THF complex (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst-borane complex.
-
Slowly add a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol (2 mL).
-
Add saturated aqueous ammonium chloride solution (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction of Acetophenone using in-situ generated (S)-Proline-derived Oxazaborolidine
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%).
-
Add anhydrous THF (2.0 mL), followed by trimethylborate (0.11 mmol, 11 mol%), and stir the solution at room temperature for 30 minutes.
-
Add a 1 M solution of borane-THF complex (1.0 mmol, 1.0 equiv).
-
Slowly add a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) over at least 10 minutes.
-
Stir the reaction mixture for 1 hour and monitor for completion by TLC or GC.
-
Quench the reaction by the slow addition of methanol.
-
Perform an aqueous work-up, extract the product, dry the organic layer, and concentrate.
-
Purify the product by column chromatography and determine the ee% by chiral HPLC or GC.[1]
Visualizing the Catalytic Pathways
To understand the underlying mechanisms and workflows, the following diagrams are provided.
References
A Comparative Guide to Rhodium and Iridium Catalysts for the Asymmetric Hydrogenation of Pyridines
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of pyridines to chiral piperidines is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The choice of catalyst is paramount to achieving high enantioselectivity and efficiency. This guide provides an objective comparison of rhodium (Rh) and iridium (Ir) catalysts for this challenging reaction, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection and optimization.
Performance Comparison of Rhodium and Iridium Catalysts
The activation of the highly aromatic and potentially catalyst-poisoning pyridine ring is a key challenge in its asymmetric hydrogenation.[1][2] A common and effective strategy involves the quaternization of the pyridine nitrogen, typically with a benzyl group, to form a pyridinium salt.[1] This enhances the substrate's reactivity and reduces its coordinating ability, facilitating hydrogenation. Both rhodium and iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of these activated substrates.
Iridium Catalysis: High Enantioselectivity for 2-Substituted Piperidines
Iridium catalysts, particularly those with atropisomeric bisphosphine ligands such as SynPhos and the phosphole-containing MP²-SEGPHOS, have demonstrated exceptional performance in the asymmetric hydrogenation of N-alkyl-2-arylpyridinium salts. These systems consistently deliver high yields and excellent enantioselectivities for a variety of substrates.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
| Substrate (R) | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| Phenyl | [Ir(COD)Cl]₂ / (R)-MP²-SEGPHOS | 400 | 98 | 94 | |
| 4-Methoxyphenyl | [Ir(COD)Cl]₂ / (R)-MP²-SEGPHOS | 100 | >99 | 95 | |
| 4-Fluorophenyl | [Ir(COD)Cl]₂ / (R)-MP²-SEGPHOS | 100 | >99 | 96 | |
| 2-Naphthyl | [Ir(COD)Cl]₂ / (R)-MP²-SEGPHOS | 100 | 88 | 93 | |
| 2-Thienyl | [Ir(COD)Cl]₂ / (R)-MP²-SEGPHOS | 100 | 95 | 93 | |
| Methyl | [Ir(COD)Cl]₂ / (R)-MP²-SEGPHOS | 100 | 92 | 81 | |
| Phenyl | [Ir(COD)Cl]₂ / (R)-SynPhos | 50 | >99 | 93 |
S/C = Substrate-to-catalyst ratio
Rhodium Catalysis: Effective for 3-Substituted Piperidines with a Key Basic Additive
Rhodium catalysts, notably those employing Josiphos-type ligands, have proven effective for the asymmetric hydrogenation of 3-substituted pyridinium salts. A key finding in these systems is the crucial role of a base, such as triethylamine (Et₃N), which significantly enhances the enantioselectivity. The base is believed to scavenge the HBr formed during the reaction, influencing the equilibrium of reaction intermediates.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts
| Substrate (R) | Catalyst System | Base | Yield (%) | ee (%) | Reference |
| Phenyl | [Rh(cod)₂]OTf / JosiPhos J002-2 | Et₃N | 85 | 90 | |
| 4-Methoxyphenyl | [Rh(cod)₂]OTf / JosiPhos J002-2 | Et₃N | 78 | 88 | |
| 4-Chlorophenyl | [Rh(cod)₂]OTf / JosiPhos J002-2 | Et₃N | 82 | 85 | |
| 2-Naphthyl | [Rh(cod)₂]OTf / JosiPhos J002-2 | Et₃N | 75 | 86 | |
| Methyl | [Rh(cod)₂]OTf / JosiPhos J002-2 | Et₃N | 65 | 70 | |
| Isopropyl | [Rh(cod)₂]OTf / JosiPhos J002-2 | Et₃N | 55 | 65 | |
| Phenyl | [Rh(cod)₂]OTf / JosiPhos J002-2 | None | 16 | 9 |
All reactions performed in the presence of 5 equivalents of base relative to the substrate, unless otherwise noted.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of these catalytic systems.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide
This protocol is adapted from the work of Chang et al.
Catalyst Preparation: In a nitrogen-filled glovebox, [Ir(COD)Cl]₂ (3.07 mg, 0.00457 mmol) and (R)-MP²-SEGPHOS (4.58 mg, 0.0099 mmol) are placed in a vial and dissolved in acetone (7.2 mL). The solution is stirred for 30 minutes at room temperature.
Hydrogenation: N-benzyl-2-phenylpyridinium bromide (0.05 mmol) is placed in a 4 mL hydrogenation vial. The catalyst solution (0.2 mL) and additional solvent are added. The vials are placed in a parallel hydrogenation block, purged with hydrogen gas three times, and then pressurized to 600 psi at 30°C for 20 hours. After releasing the pressure, the conversion and enantiomeric excess are determined by SFC analysis using a chiral stationary phase.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-phenylpyridinium Bromide
This protocol is based on the research by Renom-Carrasco et al.[3]
Catalyst Preparation: Inside a glovebox, [Rh(cod)₂]OTf (0.23 mg, 2 mol%) and JosiPhos J002-2 (0.30 mg, 2.2 mol%) are stirred for 1 hour at 40°C in 0.5 mL of THF.
Hydrogenation: The catalyst solution is transferred to a vial containing N-benzyl-3-phenylpyridinium bromide (0.025 mmol), triethylamine (17.4 μL, 0.125 mmol), and an internal standard (dodecane, 10 mg) in a mixture of THF (0.5 mL) and trifluoroethanol (TFE) (0.5 mL). The vial is capped and placed into a hydrogenation reactor. After flushing with nitrogen and then hydrogen, the vial is pressurized to 50 bar of H₂ and stirred at 50°C for 16 hours. The yield and enantiomeric excess are determined by GC or HPLC analysis.
Mechanistic Considerations and Proposed Catalytic Cycles
The mechanisms of these hydrogenations are complex and can vary depending on the metal, ligand, and substrate. Understanding the proposed catalytic cycles is crucial for rational catalyst design and reaction optimization.
Proposed Catalytic Cycle for Iridium-Catalyzed Hydrogenation
For many iridium-catalyzed hydrogenations of N-heterocycles, an outer-sphere mechanism is proposed.[4] This pathway involves the activation of H₂ by the iridium center to form a dihydride species. The pyridinium salt is then reduced by sequential transfer of a proton and a hydride from the catalyst, without direct coordination of the substrate's N-heteroatom to the metal center.
Caption: Proposed outer-sphere catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
Proposed Catalytic Cycle for Rhodium-Catalyzed Hydrogenation
The rhodium-catalyzed hydrogenation of 3-substituted pyridinium salts is thought to proceed through a pathway involving key dihydropyridine and enamine intermediates. The added base plays a critical role in preventing the protonation of these intermediates, which can lead to non-enantioselective pathways. The enantioselectivity is determined in the hydrogenation of a dihydropyridine intermediate.
Caption: Proposed catalytic cycle for rhodium-catalyzed asymmetric hydrogenation involving a dihydropyridine intermediate.
Summary and Outlook
Both iridium and rhodium catalysts are highly effective for the asymmetric hydrogenation of pyridinium salts, providing access to valuable chiral piperidines.
-
Iridium catalysts excel in the hydrogenation of 2-substituted pyridinium salts , often achieving superior enantioselectivities without the need for additives.
-
Rhodium catalysts are particularly effective for 3-substituted pyridinium salts , where the addition of a base is crucial for achieving high enantiomeric excess.
The choice between rhodium and iridium will largely depend on the substitution pattern of the pyridine substrate. Future research in this field will likely focus on expanding the substrate scope to include more complex and functionalized pyridines, reducing catalyst loading, and further elucidating the reaction mechanisms to enable the rational design of even more efficient and selective catalysts. The development of catalysts that can directly hydrogenate unactivated pyridines under mild conditions remains a significant but highly desirable goal.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-(1-Methylpiperidin-2-yl)methanol
This guide provides essential safety and logistical information for the proper handling and disposal of (S)-(1-Methylpiperidin-2-yl)methanol. It is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory requirements to ensure personnel safety and environmental protection.
Prudent Operator's Summary: Immediate Actions
For the experienced professional, this summary provides the critical actions required. Each point is detailed further in the document.
-
Hazard Recognition: Treat this compound as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Waste Classification: This chemical must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular solid waste.[1][2]
-
Collection: Collect all waste containing this compound—including pure substance, solutions, and contaminated materials—in a designated, compatible, and properly sealed hazardous waste container.[3]
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[5]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Section 1: Compound Identification and Hazard Assessment
A thorough understanding of the compound's properties and hazards is the foundation of safe handling and disposal.
This compound is a liquid organic compound commonly used in synthetic chemistry. Its key identifiers and hazard classifications are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 136030-04-1 | |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.2 g/mol | |
| Physical Form | Liquid | |
| Signal Word | Warning or Danger | [5] |
| GHS Hazard Codes | H302, H315, H319, H335, H227 | [5] |
Hazard Profile:
-
H227 (Combustible liquid): Keep away from heat, sparks, and open flames.[5]
-
H302 (Harmful if swallowed): Do not ingest. If swallowed, rinse mouth and seek medical attention.
-
H315 (Causes skin irritation): Avoid contact with skin.
-
H319 (Causes serious eye irritation): Avoid contact with eyes; wear appropriate eye protection.
-
H335 (May cause respiratory irritation): Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.
It is important to note that there are currently no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) established for this compound. This absence of data necessitates a conservative approach, minimizing all routes of exposure through engineering controls and appropriate PPE.
Section 2: Regulatory Framework for Disposal
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[2]
A chemical waste is considered hazardous if it is either specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits one or more hazardous "characteristics":
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity [5]
This compound is not currently on a specific EPA list.[7] However, based on its known toxicological data (harmful if swallowed), it must be managed as a characteristic hazardous waste due to its toxicity. Therefore, all waste containing this compound is subject to RCRA hazardous waste regulations.[6]
Section 3: Core Disposal Protocol
Follow this step-by-step protocol for the safe collection and interim storage of this compound waste.
Objective: To safely collect and prepare this compound waste for final disposal by a licensed contractor.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (e.g., clean, empty solvent bottle made of compatible material like glass or polyethylene)
-
Hazardous waste label
-
Secondary containment bin
Procedure:
-
Don PPE: Before handling the chemical or its waste, put on a lab coat, safety goggles, and chemical-resistant gloves.
-
Work in a Ventilated Area: Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Select a Waste Container:
-
Label the Container:
-
Before adding any waste, affix a hazardous waste tag or label, as provided by your institution's EHS department.[4]
-
Clearly write the words "Hazardous Waste ".[4]
-
Write the full, unabbreviated chemical name: "This compound ". If it is a solution, list all components and their approximate percentages.
-
Note the date when the first drop of waste is added to the container (the "accumulation start date").[4]
-
-
Collect Waste:
-
Carefully pour the waste into the container, using a funnel if necessary to prevent spills.
-
Do not mix incompatible waste streams. Dedicate a container solely for this compound and compatible solvents if necessary. For instance, do not mix it with strong oxidizing agents.
-
Keep the container closed at all times except when adding waste.[3][5]
-
-
Store the Waste Container:
-
Place the sealed container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Use a secondary containment bin (a larger, chemically resistant tray or tub) to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5]
-
-
Arrange for Disposal:
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to schedule a waste pickup.
-
Follow their specific procedures for pickup requests.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Section 4: Prohibited Disposal Methods
To ensure safety, regulatory compliance, and environmental protection, the following disposal methods are strictly prohibited:
-
Sewer/Drain Disposal: This chemical must not be poured down the sink. As a toxic and combustible organic compound, it can harm aquatic life, interfere with wastewater treatment processes, and potentially create flammable vapor hazards in the sewer system.
-
Solid Waste/Trash Disposal: Do not place the liquid chemical or its empty containers in the regular trash.[3] Even "empty" containers must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent, and the rinsate itself must be collected as hazardous waste.[3]
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[3]
Section 5: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's EHS or emergency response team.
-
Secure the Area: Prevent access to the spill area.
-
Manage Small Spills (if trained): If the spill is small and you are trained and equipped to handle it:
-
Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad).
-
Sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with all its contents and dispose of it as hazardous waste.
-
Section 6: Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by professionals. The collected and properly labeled waste containers will be picked up by your institution's EHS department or a licensed hazardous waste contractor.
The waste is then transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate and common disposal method for this type of organic chemical is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to treat harmful combustion byproducts. This process ensures the complete destruction of the compound in an environmentally sound manner.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol [cdc.gov]
- 2. METHYL ALCOHOL (METHANOL) | Occupational Safety and Health Administration [osha.gov]
- 3. cdc.gov [cdc.gov]
- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl isocyanate [cdc.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. TLV Chemical Substances Introduction - ACGIH [acgih.org]
Personal protective equipment for handling (S)-(1-Methylpiperidin-2-yl)methanol
Essential Safety and Handling Guide for (S)-(1-Methylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound (CAS No: 20845-34-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this corrosive and combustible compound.
Hazard Identification and Physical Properties
This compound is classified as a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Brown | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 138 °C (280 °F) | [2] |
| Density | 0.903 g/mL at 25 °C (77 °F) | [2] |
| Molecular Formula | C7H15NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent contact and exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Goggles or a face shield (European standard - EN 166).[4] | Protects against splashes that can cause severe eye damage.[1][2] |
| Hand Protection | Protective gloves. Inspect gloves for permeability and breakthrough time before use.[1][4] | Prevents skin contact which can lead to severe burns.[1][2] |
| Skin and Body Protection | Long-sleeved clothing and flame-retardant antistatic protective clothing.[2][4] | Protects skin from accidental splashes and addresses the combustible nature of the chemical.[1] |
| Respiratory Protection | Use a suitable respirator in areas with insufficient ventilation or when facing concentrations above the exposure limit.[4][5] | Prevents inhalation of harmful vapors or mists.[6] |
Always ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][5]
Operational and Disposal Plans
Handling and Storage Procedures
Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2] Use only non-sparking tools.[2]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2] No smoking.[1]
Storage:
-
Store in a designated corrosives area.[1]
First-Aid Measures
Immediate medical attention is required for any exposure.[1][6]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] |
Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area.[6] Ensure adequate ventilation.[6]
-
Control Ignition Sources: Eliminate all ignition sources such as sparks, open flames, and hot surfaces.[6]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[7]
-
Absorb and Collect: Absorb the spilled material and place it into a suitable, labeled container for disposal.[5][7]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Dispose of the contents and container in accordance with local, state, and federal regulations.[1] This should be done through an approved waste disposal plant.[1] Do not allow the chemical to enter drains or waterways.[2][7]
Emergency Workflow: Chemical Spill Response
The following diagram outlines the logical steps for responding to a spill of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS 136030-04-1 | this compound - Synblock [synblock.com]
- 4. fishersci.es [fishersci.es]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. methanex.com [methanex.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
